molecular formula C9H9ClO2 B186468 3-(3-Chlorophenyl)propanoic acid CAS No. 21640-48-2

3-(3-Chlorophenyl)propanoic acid

Cat. No.: B186468
CAS No.: 21640-48-2
M. Wt: 184.62 g/mol
InChI Key: CLTDVBQNUHHYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTDVBQNUHHYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176032
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-48-2
Record name 3-(3-Chlorophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021640482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3-Chlorophenyl)propanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3-Chlorophenyl)propanoic acid. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Chemical Identity and Structure

This compound, also known as m-chlorohydrocinnamic acid, is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the meta position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 21640-48-2[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
InChIKey CLTDVBQNUHHYCA-UHFFFAOYSA-N[1]
SMILES OC(=O)CCc1cccc(Cl)c1[1]
Synonyms m-chlorohydrocinnamic acid, 3-chlorohydrocinnamic acid, β-(m-chlorophenyl)propanoic acid, 3-(3-chlorophenyl)propionic acid[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation development.

Table 2: Physical and Chemical Data

PropertyValueSource(s)
Melting Point 72-76 °C[2]
Boiling Point 263.86 °C (rough estimate)[3]
Density 1.1989 g/cm³ (rough estimate)[3]
Physical Form Solid[3]
Storage Sealed in a dry place at room temperature.[2]

Experimental Protocols

A documented method for the synthesis of this compound involves a two-step process starting from 3-chlorobenzyl chloride and diethyl malonate.[4]

Experimental Protocol: Synthesis of this compound [4]

Step 1: Synthesis of 2-(3-chlorobenzyl) diethyl malonate

  • To a 500ml glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.

  • Warm the stirred mixture to 40 °C.

  • Add 32.6g (0.2mol) of 3-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50 °C.

  • After the addition is complete, maintain the reaction at this temperature for an additional 2 hours.

  • Distill off 100ml of ethanol.

  • Cool the reaction mixture to below 30 °C and add 80ml of water.

  • Stir for 10 minutes, then allow the layers to separate for 20 minutes.

  • The lower oil layer, containing the crude product, is separated and unreacted diethyl malonate is reclaimed under high vacuum. This yields 2-(3-chlorobenzyl) diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Transfer the crude product from Step 1 to a 500ml glass reaction bottle with a stirrer and thermometer.

  • Add 98g of a 50% aqueous phosphate solution dropwise at a temperature below 30 °C.

  • After the addition, add 100ml of ether and stir for 10 minutes.

  • Allow the mixture to stand for 30 minutes and separate the layers.

  • The upper oil layer is subjected to air distillation to remove the ether, then heated to 150 °C and held for 1 hour for insulation reaction.

  • Cool the mixture to 80 °C and add 50ml of petroleum ether.

  • Filter the mixture at room temperature.

  • The resulting filter cake is dried to obtain the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Malonic Ester Synthesis cluster_step2 Step 2: Hydrolysis & Decarboxylation A Mix Ethanol, Sodium Ethoxide, & Diethyl Malonate B Warm to 40°C A->B C Add 3-Chlorobenzyl Chloride (40-50°C, 1h) B->C D Insulation Reaction (2h) C->D E Distill Ethanol D->E F Water Quench & Separation E->F G Vacuum Distillation (Remove excess malonate) F->G H Intermediate: 2-(3-chlorobenzyl) diethyl malonate G->H I Add Phosphate Solution H->I Proceed to next step J Ether Extraction I->J K Distill Ether & Heat to 150°C (1h) J->K L Cool to 80°C & Add Petroleum Ether K->L M Filter at Room Temperature L->M N Dry Filter Cake M->N O Final Product: This compound N->O

Caption: Synthesis workflow for this compound.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.4 ppm), two methylene (-CH₂-) groups (typically triplets between 2.5-3.0 ppm), and a carboxylic acid proton (a broad singlet, often >10 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), aromatic carbons (120-140 ppm), and the two aliphatic carbons (~30-40 ppm).

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching peak (~1700 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific research on the biological activity and associated signaling pathways for this compound itself. However, related chlorinated phenylpropanoic acid derivatives have been investigated for various biological effects:

  • Antimicrobial Activity: Some chlorinated 3-phenylpropanoic acid derivatives have shown selective antimicrobial activities.

  • Anti-inflammatory Effects: Structurally related pyrrole derivatives of phenylpropanoic acid have been evaluated for anti-inflammatory and immunomodulatory effects.[5]

  • Anticancer Potential: Certain modified derivatives of 3-(4-chlorophenyl)-propanoic acid have been synthesized and studied for their potential as anticancer agents, for instance, as histone deacetylase inhibitors (HDACIs).[6]

No specific signaling pathways involving this compound have been elucidated in the reviewed literature. Research into this specific molecule would be required to determine its mechanism of action and interaction with biological pathways.

Logical_Relationship A This compound (Target Compound) B Related Chlorinated Phenylpropanoic Acids F Specific Biological Activity & Signaling Pathways Unknown A->F Requires further investigation C Antimicrobial Activity B->C Demonstrated by some derivatives D Anti-inflammatory Activity B->D Demonstrated by some derivatives E Anticancer Potential (e.g., HDAC Inhibition) B->E Demonstrated by some derivatives

Caption: Biological activity context of this compound.

References

3-(3-Chlorophenyl)propanoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21640-48-2

Molecular Formula: C₉H₉ClO₂

Molecular Structure:

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, and available analytical data.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others, such as boiling point and density, are often estimated and should be treated as such.

PropertyValueSource
Molecular Weight 184.62 g/mol [1]
Melting Point 74 °C[1]
CAS Number 21640-48-2[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, adapted from patent literature. This method involves a malonic ester synthesis route.

Synthesis of this compound via Malonic Ester Condensation[2]

This synthesis proceeds in two main steps: the alkylation of a malonic ester with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.

Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate

  • Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol.

  • Base and Malonic Ester Addition: To the ethanol, add 27.5 g (0.4 mol) of sodium ethoxide and 129.3 g (0.8 mol) of diethyl malonate.

  • Heating: Stir the mixture and warm it to 40 °C.

  • Addition of 3-Chlorobenzyl Chloride: Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride to the reaction mixture, maintaining the temperature between 40-50 °C. The addition should take approximately 1 hour.

  • Reaction: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 hours with continuous stirring.

  • Work-up:

    • Distill off 100 mL of ethanol.

    • Cool the reaction mixture to below 30 °C.

    • Add 80 mL of water and stir for 10 minutes.

    • Allow the layers to separate for 20 minutes. The lower, oily layer contains the product.

    • Isolate the lower layer and remove unreacted diethyl malonate under high vacuum. The residue is 2-(3-chlorobenzyl) diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer, add the 2-(3-chlorobenzyl) diethyl malonate obtained from the previous step.

  • Saponification: Add a solution of sodium hydroxide in water and heat the mixture to induce hydrolysis of the ester groups.

  • Acidification and Decarboxylation:

    • Cool the reaction mixture to below 30 °C.

    • Slowly add a 50% aqueous solution of phosphoric acid (98 g).

    • Add 100 mL of ether and stir for 10 minutes.

    • Allow the layers to separate for 30 minutes.

    • Separate the upper ether layer.

    • Remove the ether by distillation.

    • Heat the remaining oil to 150 °C for 1 hour to effect decarboxylation.

  • Purification:

    • Cool the mixture to 80 °C and add 50 mL of petroleum ether (sherwood oil).

    • Allow the mixture to cool to room temperature and filter the resulting solid.

    • Dry the filter cake to obtain this compound. The reported purity is 94.3% with a yield of 85.6% based on the starting malonate.[2]

Analytical Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or public spectral databases. While data for the isomeric 4-chlorophenylpropanoic acid exists, it is not a suitable substitute for direct analysis. For rigorous identification and characterization, it is imperative for researchers to acquire their own analytical data on synthesized or procured samples.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of arylpropionic acids is known to exhibit a range of pharmacological activities, including anti-inflammatory effects, specific data for this particular isomer is not available.[3]

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be generated at this time. Further research into the biological effects of this compound is required to elucidate any potential therapeutic applications and its interactions with cellular signaling cascades.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Malonic_Ester_Alkylation Alkylation of Diethyl Malonate with 3-Chlorobenzyl Chloride Start->Malonic_Ester_Alkylation Sodium Ethoxide, Ethanol Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Malonic_Ester_Alkylation->Hydrolysis_Decarboxylation NaOH, H₃PO₄, Heat (150°C) Crude_Product Crude this compound Hydrolysis_Decarboxylation->Crude_Product Recrystallization Recrystallization from Petroleum Ether Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Potential Research Applications of 3-(3-Chlorophenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanoic acid, a derivative of propanoic acid, belongs to the broader class of arylpropanoic acids. While extensive research has been conducted on various derivatives of arylpropanoic acids, leading to the development of numerous therapeutic agents, this compound itself remains a compound with largely underexplored potential. This technical guide aims to provide a comprehensive overview of the prospective research applications of this core molecule.

It is important to note that while direct quantitative biological data for this compound is limited in publicly available literature, significant insights can be drawn from the activities of its structurally related derivatives. This guide will therefore focus on the potential applications of the core compound by examining the established biological effects of its chemical relatives. The information presented herein is intended to serve as a foundation for researchers to design and conduct further investigations into the therapeutic and scientific utility of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 21640-48-2
Melting Point 74 °C
Appearance Solid

Synthesis Protocol

The following is a detailed methodology for the synthesis of 3-(3-halogenophenyl)propanoic acid, adapted from patent literature, which can be applied for the synthesis of this compound.

Step 1: Synthesis of 2-(3-chlorobenzyl)diethyl malonate
  • In a 500ml glass reaction bottle equipped with a stirrer and thermometer, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.

  • Heat the mixture to 40°C with stirring.

  • Slowly add 32.6g (0.2mol) of m-chlorobenzyl chloride to the reaction mixture over 1 hour, maintaining the temperature between 40-50°C.

  • After the addition is complete, continue the reaction for 2 hours.

  • Distill off 100ml of ethanol.

  • Cool the reaction mixture to below 30°C and add 80ml of water.

  • Stir for 10 minutes, then allow the layers to separate for 20 minutes.

  • The lower oil layer is collected, and unreacted diethyl malonate is removed under high vacuum to yield 2-(3-chlorobenzyl)diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to this compound
  • To the 2-(3-chlorobenzyl)diethyl malonate from the previous step, housed in a 500ml glass reaction bottle with a stirrer and thermometer, add 98g of a 50% aqueous phosphate solution dropwise at a temperature below 30°C.

  • After the addition is complete, add 100ml of ether and stir for 10 minutes.

  • Allow the layers to stand for 30 minutes and separate the upper ether layer.

  • Remove the ether by distillation.

  • Heat the remaining oil to 150°C and maintain this temperature for 1 hour to effect decarboxylation.

  • Cool the mixture to 80°C and add 50ml of petroleum ether.

  • Filter the mixture at room temperature.

  • The collected solid is dried to yield this compound.[1]

Potential Research Application 1: Anticancer Activity

Derivatives of chlorophenylpropanoic acid have demonstrated notable antiproliferative activity against various cancer cell lines. This suggests that the core structure of this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Quantitative Data for Derivatives

The following table summarizes the anticancer activity of selected derivatives of chlorophenylpropanoic acid. It is important to reiterate that this data is for derivatives and not the core compound.

CompoundCell LineIC₅₀ (µM)Reference
3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acidA549 (Lung Carcinoma)2.47
N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamidesHCT-116 (Colon Cancer)0.12 - 0.81 mg/mL[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Proposed Signaling Pathway

anticancer_pathway 3-CPPA_derivative 3-(3-Chlorophenyl)propanoic Acid Derivative EGFR EGFR 3-CPPA_derivative->EGFR Inhibition SIRT2 SIRT2 3-CPPA_derivative->SIRT2 Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling SIRT2->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Proposed mechanism of action for some anticancer derivatives.

Potential Research Application 2: Antimicrobial Activity

Chlorinated derivatives of phenylpropanoic acid have been reported to exhibit antimicrobial properties. This suggests that this compound could be a candidate for the development of new antimicrobial agents.

Quantitative Data for Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for a chlorinated 3-phenylpropanoic acid derivative against common bacterial strains.

CompoundOrganismMIC (µg/mL)
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidS. aureus>128
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidE. coli>128
3-(3-chloro-4-hydroxyphenyl)propanoic acidS. aureus>128
3-(3-chloro-4-hydroxyphenyl)propanoic acidE. coli>128

Note: While the referenced study isolated these compounds, their MIC values were above the tested range, indicating modest activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Plate Inoculate 96-well Plate Inoculum->Plate Compound Compound Serial Dilutions Compound->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visual Inspection for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Workflow for MIC determination.

Potential Research Application 3: Neurological Activity

Amino-derivatives of chlorophenylpropanoic acid have been investigated as antagonists of GABA (γ-aminobutyric acid) receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system. This suggests that this compound could be a precursor for the synthesis of neurologically active compounds.

Quantitative Data for a Derivative

The following table shows the antagonist activity of an amino-derivative of chlorophenylpropanoic acid at GABA-B receptors.

CompoundReceptorpA₂ ValueReference
3-amino-3-(4-chlorophenyl)propanoic acidGABA-B3.5[3]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a method for assessing the ability of a compound to bind to GABA-A receptors.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

    • Resuspend the final membrane pellet in a binding buffer.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a radiolabeled ligand that binds to GABA-A receptors (e.g., [³H]muscimol), and varying concentrations of the test compound (this compound or its derivatives).

    • To determine non-specific binding, include wells with an excess of a known GABA-A receptor ligand (e.g., GABA).

    • Incubate the plate at 4°C for a specified time (e.g., 45 minutes).

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant) or IC₅₀ value.[4]

GABAergic Synapse Signaling Pathway

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_R GABA-A Receptor GABA_vesicle->GABA_R Release Cl_channel Cl- Channel Opens GABA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization 3_CPPA_modulator 3-CPPA Derivative 3_CPPA_modulator->GABA_R Modulation

General GABAergic synapse signaling pathway.

Conclusion

While direct biological activity data for this compound is not extensively documented, the promising anticancer, antimicrobial, and neurological activities of its derivatives strongly suggest that the core compound is a molecule of significant interest for further research. The protocols and potential mechanisms of action outlined in this guide provide a solid framework for scientists and drug development professionals to initiate new studies. Future research should focus on synthesizing and screening this compound and a focused library of its simple derivatives to elucidate its specific biological activities and therapeutic potential.

References

The Core Mechanism of Action of Arylpropionic Acid Compounds in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The document outlines the core signaling pathways affected by these compounds, presents key quantitative data on their activity, and details the experimental protocols used to derive this information.

Introduction

Arylpropionic acid derivatives, which include widely used drugs such as ibuprofen, naproxen, and ketoprofen, exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3] Understanding the nuances of how these compounds interact with different COX isoforms is fundamental to appreciating their clinical efficacy and side-effect profiles.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for arylpropionic acid compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that play a protective role in the gastric mucosa, support kidney function, and mediate platelet aggregation.[4]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[4] Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

By inhibiting COX enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby alleviating symptoms of inflammation and pain.[3] The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are primarily due to the inhibition of the protective COX-1 isoform.[4]

Signaling Pathway

The inhibition of COX enzymes by arylpropionic acid compounds interrupts the conversion of arachidonic acid, which is released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is the precursor to various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological functions.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Arylpropionic_Acid Arylpropionic Acid Compounds Arylpropionic_Acid->COX_Enzymes Inhibition

Figure 1: COX Inhibition Pathway by Arylpropionic Acid Compounds.

Quantitative Data

The inhibitory potency of arylpropionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50).

In Vitro COX Inhibition

The following table summarizes the IC50 values for common arylpropionic acid derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity; a lower ratio suggests a preference for COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen12800.15[5]
Naproxen0.340.18Not specified
S-(+)-Ketoprofen0.00190.0270.07[6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented are representative values from published studies.[5][7]

Pharmacokinetic Properties

The clinical effects of arylpropionic acid compounds are also governed by their pharmacokinetic profiles.

ParameterIbuprofenNaproxenKetoprofen
Bioavailability (%) ~100[8]~100[2]>90[9]
Plasma Half-life (hours) 1.8 - 2.012 - 17[2]1 - 3[10]
Volume of Distribution (L/kg) 0.120.160.11
Protein Binding (%) >99[8]>99[3]~99[9]

Experimental Protocols

The determination of COX inhibitory activity is a cornerstone in the evaluation of NSAIDs. The following provides a detailed methodology for a common in vitro COX inhibition assay.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD (colorimetric substrate)

  • Arachidonic Acid (substrate)

  • Test compounds (Arylpropionic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes, heme, and test compounds to their final desired concentrations in the assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme to three wells.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme to three wells.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme, and 10 µl of the test compound at various concentrations to designated wells.

  • Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µl of arachidonic acid solution to all wells.

  • Detection: Immediately begin monitoring the absorbance at 590 nm in a microplate reader at timed intervals.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% initial activity wells. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Reagent_Prep Reagent Preparation (Enzymes, Buffers, Inhibitors) Plate_Setup Assay Plate Setup (Background, Control, Inhibitor Wells) Reagent_Prep->Plate_Setup Inhibitor_Incubation Inhibitor Pre-incubation Plate_Setup->Inhibitor_Incubation Reaction_Initiation Reaction Initiation (Add Arachidonic Acid) Inhibitor_Incubation->Reaction_Initiation Detection Detection (Measure Absorbance at 590 nm) Reaction_Initiation->Detection Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Detection->Data_Analysis Result IC50 Value Data_Analysis->Result

Figure 2: General Workflow for an In Vitro COX Inhibition Assay.

Conclusion

The primary mechanism of action of arylpropionic acid compounds is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The differential inhibition of these isoforms, as quantified by IC50 values, is a key factor in their therapeutic efficacy and adverse effect profiles. A thorough understanding of their pharmacokinetics is also essential for optimizing dosing regimens and predicting clinical outcomes. The experimental protocols outlined provide a standardized approach for the continued investigation and development of this important class of anti-inflammatory drugs.

References

Spectroscopic data (NMR, IR, Mass Spec) for 3-(3-Chlorophenyl)propanoic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 3-(3-Chlorophenyl)propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Broad Singlet1H-COOH
~7.25Multiplet4HAr-H
~2.95Triplet2H-CH₂-Ar
~2.70Triplet2H-CH₂-COOH
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~179C=O (Carboxylic Acid)
~142Ar-C (C-CH₂)
~134Ar-C (C-Cl)
~130Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~35-CH₂-Ar
~30-CH₂-COOH
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch (Carboxylic Acid)
3100-3000C-H stretch (Aromatic)
2980-2850C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic Acid)
~1600, ~1475C=C stretch (Aromatic Ring)
~1410C-O-H bend (Carboxylic Acid)
~1250C-O stretch (Carboxylic Acid)
~780, ~690C-H out-of-plane bend (meta-substituted benzene)
~750C-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment
184/186[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
139/141[M - COOH]⁺
111/113[C₆H₄Cl]⁺
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)
45[COOH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the above spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount (1-2 mg) of finely ground this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-250.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The logical flow for the spectroscopic characterization of a chemical compound is illustrated in the following diagram.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis process.

An In-depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Chlorophenyl)propanoic acid. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust experimental protocol for determining the thermodynamic solubility of the compound in various laboratory solvents. The methodologies outlined herein are intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in drug development and various chemical processes.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This compound, an organic compound containing a chlorophenyl group and a propanoic acid moiety, is expected to exhibit solubility characteristics dictated by these functional groups. The carboxylic acid group suggests potential for pH-dependent solubility in aqueous media, while the chlorinated aromatic ring imparts a degree of lipophilicity, suggesting solubility in organic solvents.

A thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. Therefore, this guide provides a standardized experimental protocol to enable researchers to determine these values empirically.

Physicochemical Properties

A summary of key physicochemical properties is essential for understanding the solubility behavior of a compound.

PropertyValueSource
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol -
Appearance Solid (form may vary)-
pKa (predicted) ~4.5-

Note: The pKa value is an estimation and should be experimentally verified.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
WaterPolar Protic
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Ethyl AcetatePolar Aprotic
Dichloromethane (DCM)Non-polar
ChloroformNon-polar
TolueneNon-polar
HexaneNon-polar
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol is adapted for the analysis of this compound.

Pre-experimental Considerations

4.1.1. Physicochemical Characterization of the Solid State: The solid-state properties of the API can significantly influence its solubility.[2] It is crucial to characterize the supplied material to ensure consistency. Recommended analyses include:

  • Polymorph Screening: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of the this compound being used.[3][4] Different polymorphs can exhibit different solubilities.

  • Amorphous Content Determination: The presence of amorphous material can lead to an overestimation of the thermodynamic solubility of the crystalline form.[5][6] Quantify the amorphous content using techniques such as DSC or Dynamic Vapor Sorption (DVS).

4.1.2. Analytical Method Development: A validated analytical method is required to quantify the concentration of this compound in the solvent of interest. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.[7][8]

  • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Materials and Equipment
  • This compound (solid form, characterized as per section 4.1.1)

  • Selected laboratory solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Validated HPLC system

Experimental Procedure
  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use deionized water or relevant buffers (e.g., PBS pH 7.4).

  • Addition of Excess Compound: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

  • Addition of Solvent: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter does not adsorb the compound.

  • Sample Preparation for Analysis: Dilute an accurately measured aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the validated HPLC method.

  • Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

  • Solubility Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

  • Replicates: It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Characterize Solid (XRPD, DSC) C Add Excess Solid to Solvent A->C B Develop & Validate Analytical Method (HPLC) G Quantify Concentration (HPLC) B->G D Equilibrate (Shake at const. T, 24-48h) C->D E Separate Phases (Centrifuge/Filter) D->E F Dilute Supernatant E->F F->G H Calculate Solubility G->H

Caption: Experimental workflow for thermodynamic solubility determination.

References

Potential Therapeutic Targets for 3-(3-Chlorophenyl)propanoic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenyl)propanoic acid is a synthetic compound with demonstrated interaction with a key enzymatic target in Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide consolidates the available information on the molecular interactions of this compound, providing a foundation for further investigation and drug discovery efforts. The primary identified target, the enoyl-[acyl-carrier-protein] reductase (InhA), is a critical enzyme in the mycobacterial fatty acid synthesis pathway, a well-established target for antitubercular drugs. This document outlines the known interactions, presents relevant data in a structured format, and provides conceptual experimental workflows and pathway diagrams to guide future research.

Identified Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The principal identified molecular target for this compound is the enoyl-[acyl-carrier-protein] reductase (NADH), specifically InhA from Mycobacterium tuberculosis.[1] InhA is a critical enzyme in the type II fatty acid synthesis (FAS-II) system of mycobacteria, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Mycolic acids are essential components of the unique and protective mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. This pathway is a clinically validated target for antitubercular drugs such as isoniazid.

Binding Interaction and Structural Data

The interaction between this compound and InhA has been characterized by X-ray crystallography.[1] This structural evidence provides a high-resolution view of the binding mode of the compound within the active site of the enzyme, offering a basis for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

CompoundTargetOrganismPDB IDMethod
This compoundEnoyl-[acyl-carrier-protein] reductase (InhA)Mycobacterium tuberculosis6sqbX-ray Crystallography

Potential Therapeutic Applications

Based on its interaction with InhA, this compound and its derivatives represent a potential starting point for the development of novel antitubercular agents. The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of new drugs with novel mechanisms of action or improved activity against resistant strains.

Experimental Protocols

X-ray Crystallography for Target-Ligand Structure Determination

The following is a generalized protocol for determining the crystal structure of a protein-ligand complex, similar to the methodology used to identify the interaction between this compound and InhA.

Objective: To obtain a high-resolution three-dimensional structure of the InhA enzyme in complex with this compound.

Materials:

  • Purified InhA protein

  • This compound

  • Crystallization screening kits

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

  • Protein Expression and Purification:

    • Clone, express, and purify the InhA enzyme to >95% purity.

  • Complex Formation:

    • Incubate the purified InhA protein with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-cool the crystals to protect them from radiation damage.

    • Collect X-ray diffraction data using a suitable X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known InhA structure.

    • Build the model of the protein and the ligand into the electron density map and refine the structure.

Visualizations

Signaling Pathway: Mycobacterial Mycolic Acid Synthesis

Mycolic_Acid_Synthesis Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Fatty Acids (C16-C26) Fatty Acids (C16-C26) FAS-I->Fatty Acids (C16-C26) FAS-II System FAS-II System Fatty Acids (C16-C26)->FAS-II System Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall InhA InhA InhA->FAS-II System part of 3_3_Chlorophenylpropanoic_acid This compound 3_3_Chlorophenylpropanoic_acid->InhA inhibits Target_Identification_Workflow cluster_wet_lab Wet Lab Procedures cluster_computational Computational Analysis Protein Purification Protein Purification Ligand Incubation Ligand Incubation Protein Purification->Ligand Incubation Crystallization Screening Crystallization Screening Ligand Incubation->Crystallization Screening X-ray Diffraction X-ray Diffraction Crystallization Screening->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Model Refinement Model Refinement Structure Solution->Model Refinement Target-Ligand Complex Structure Target-Ligand Complex Structure Model Refinement->Target-Ligand Complex Structure

References

In Silico Docking of 3-(3-Chlorophenyl)propanoic Acid: A Technical Guide to Exploring Potential Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies of 3-(3-Chlorophenyl)propanoic acid with various protein targets implicated in a range of signaling pathways. While direct experimental docking data for this specific molecule is not extensively available in public literature, this document outlines a robust framework for such an investigation, drawing upon established protocols and data from structurally related compounds. The guide covers detailed experimental procedures, data presentation, and the visualization of pertinent biological pathways and computational workflows.

Introduction to In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is a powerful tool for predicting the binding affinity and mode of interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein. This approach is instrumental in virtual screening, lead optimization, and elucidating potential mechanisms of action.[2]

Potential Protein Targets for this compound

Based on the structural features of this compound, particularly the chlorophenyl group, several protein families emerge as potential targets. Docking studies on analogous compounds have identified interactions with the following protein classes:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.[3][4][5]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key protein in cell signaling pathways that regulate cell proliferation and is a well-established target in cancer therapy.[6][7]

  • Bcl-2 Family Proteins: These proteins are central regulators of apoptosis (programmed cell death) and are important targets in cancer research.[8][9][10]

Experimental Protocols for In Silico Docking

A standardized workflow is essential for reliable and reproducible in silico docking studies. The following sections detail the key steps involved.

Protein Preparation

The initial step involves the preparation of the target protein's three-dimensional structure, which is typically obtained from the Protein Data Bank (PDB).

Methodology:

  • Structure Retrieval: Download the crystal structure of the target protein (e.g., MAO-B, EGFR kinase domain, Bcl-2) from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands, unless a specific water molecule is known to be critical for ligand binding.[11][12]

  • Handling Multiple Chains: If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit for the docking study.

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for correct ionization and hydrogen bond formation.

  • Assigning Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). Software like AutoDockTools can be used for this purpose.[13]

  • Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.

Ligand Preparation

Proper preparation of the ligand, this compound, is equally critical for a successful docking simulation.

Methodology:

  • 3D Structure Generation: Generate the 3D coordinates of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL2, SDF).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.

  • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and atom types to the ligand atoms.[14]

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Several well-validated software packages are available for performing molecular docking. AutoDock Vina, Glide, and GOLD are among the most widely used.

AutoDock Vina Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the ligand.[15][16]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein (PDBQT format) and ligand (PDBQT format) files, the grid box parameters, and the exhaustiveness of the search.[16]

  • Running the Docking: Execute the AutoDock Vina program using the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[17]

Glide (Schrödinger) Protocol:

  • Receptor Grid Generation: Generate a receptor grid that defines the active site and the properties of the protein within that region.[18][19]

  • Ligand Docking: Perform the docking using the prepared ligand and the generated receptor grid. Glide offers different precision modes (e.g., SP for standard precision, XP for extra precision) that balance speed and accuracy.[18][20]

GOLD Protocol:

  • Binding Site Definition: Define the binding site by specifying a point within the active site and a radius around it.[21]

  • Ligand and Scoring Function Selection: Specify the ligand file and choose a scoring function (e.g., GoldScore, ChemPLP) to evaluate the docking poses.[22]

  • Running the Simulation: Execute the GOLD docking run. The software uses a genetic algorithm to explore the conformational space of the ligand within the active site.[23][24]

Post-Docking Analysis

The analysis of docking results is a crucial step to gain insights into the potential binding of the ligand.

Methodology:

  • Binding Affinity Evaluation: The primary quantitative output is the binding affinity or docking score, which estimates the binding free energy. A more negative value generally indicates a more favorable binding interaction.[25]

  • Pose Visualization: Visualize the top-ranked docking poses within the protein's active site using molecular visualization software like PyMOL or Chimera. This allows for a qualitative assessment of the binding mode.[25]

  • Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[26]

Quantitative Data from Related Studies

The following tables summarize docking data from studies on compounds structurally related to this compound against potential protein targets. This data serves as a reference for what might be expected in a direct study.

Table 1: Docking of Inhibitors against Monoamine Oxidase B (MAO-B)

Compound ClassDocking SoftwarePDB IDBinding Affinity (kcal/mol) or KᵢKey Interacting ResiduesReference
Chalcone DerivativesAutoDock Vina4A79-Tyr398, Tyr435[27]
Coumarin DerivativesMOE2V61-Tyr326[27]
Pyrazole DerivativesMOE2V5ZIC₅₀ values reportedFAD, Tyr435[28]

Table 2: Docking of Inhibitors against EGFR Kinase Domain

Compound ClassDocking SoftwarePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Erlotinib (Reference)Glide1M17-9.01 (XP Score)Met793, Leu718, Thr790[29]
NCI Diversity SetAutoDock, GOLD1M17High scoring functions reportedHydrophobic interactions[30]
Various InhibitorsGlide2J6M-8.54 to -9.51 (XP Score)-[29]

Table 3: Docking of Inhibitors against Bcl-2 Family Proteins

CompoundTarget ProteinDocking SoftwarePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
GinsenosidesBcl-2---1.7 to -3.2-[31]
Penta galloyl glucoseBcl-2---8.6-[32]
PinostrobinBcl-XLSchrödinger3ZK6-7.822ASN 136, ARG 139, SER 106[10]

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and computational workflows is essential for a clear understanding of the study's context and methodology.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the potential protein targets are involved.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2 Bcl-2 Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Bcl2

Caption: The intrinsic apoptosis pathway and hypothetical Bcl-2 inhibition.

Experimental and Logical Workflows

The following diagrams outline the computational workflow for in silico docking and a logical flow for hit identification.

Docking_Workflow start Start protein_prep Protein Preparation 1. Download PDB 2. Clean Structure 3. Add Hydrogens 4. Assign Charges start->protein_prep ligand_prep Ligand Preparation 1. Generate 3D Structure 2. Energy Minimization 3. Assign Charges 4. Define Rotatable Bonds start->ligand_prep docking Molecular Docking 1. Define Grid Box 2. Run Docking Algorithm (e.g., AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Post-Docking Analysis 1. Analyze Binding Affinity 2. Visualize Poses 3. Identify Interactions docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

Hit_Identification_Logic docking_results Docking Results filter1 Filter by Binding Affinity (e.g., < -7.0 kcal/mol) docking_results->filter1 filter2 Visual Inspection of Binding Pose filter1->filter2 Pass discard Discard filter1->discard Fail filter3 Analysis of Key Interactions filter2->filter3 Good Fit filter2->discard Poor Fit potential_hit Potential Hit filter3->potential_hit Favorable filter3->discard Unfavorable

Caption: Logical workflow for identifying potential hits from docking results.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the potential interactions of this compound with various protein targets. By following the detailed experimental protocols for protein and ligand preparation, molecular docking, and post-docking analysis, researchers can generate valuable hypotheses about the compound's mechanism of action. The provided data from related compounds and the visualization of relevant pathways and workflows serve as a robust foundation for initiating such computational studies. It is important to emphasize that in silico predictions should be validated through subsequent in vitro and in vivo experiments to confirm the biological activity.

References

Review of literature on halogenated phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Halogenated Phenylpropanoic Acid Derivatives

Introduction

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. Their derivatives, particularly halogenated variants, form a cornerstone of modern medicinal chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) into the phenylpropanoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced therapeutic potency and refined pharmacological profiles.

This technical guide provides a comprehensive review of the current literature on halogenated phenylpropanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, diverse biological activities, and mechanisms of action. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this important class of compounds.

Synthesis of Halogenated Phenylpropanoic Acid Derivatives

The synthesis of halogenated phenylpropanoic acid derivatives can be achieved through various established organic chemistry routes. A common strategy involves the hydrogenation of a corresponding halogenated cinnamic acid.[2] More complex, multi-step syntheses are often employed to achieve specific stereochemistry, as the biological activity of these compounds can be highly dependent on their enantiomeric form.[3] For instance, chiral 2-arylpropanoic acids, known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer typically exhibits the desired therapeutic effect.[3]

A generalized workflow for the synthesis and purification of these derivatives is outlined below.

Synthetic Workflow Start Halogenated Starting Material (e.g., Cinnamic Acid) Reaction Chemical Transformation (e.g., Hydrogenation, Asymmetric Synthesis) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Purified Halogenated Phenylpropanoic Acid Derivative Analysis->Final

Caption: Generalized workflow for the synthesis of halogenated phenylpropanoic acid derivatives.

Biological Activities and Therapeutic Potential

Halogenated phenylpropanoic acid derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[4] Their applications range from anti-inflammatory and antimicrobial agents to anticancer and metabolic disease therapies.

Anti-inflammatory Activity

Many halogenated phenylpropanoic acids are potent anti-inflammatory agents, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation.[5] Flurbiprofen, a fluorinated 2-arylpropanoic acid, is a well-known NSAID that demonstrates this mechanism.[6] Recent studies have explored novel derivatives, such as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shows potent anti-inflammatory activity by reducing local edema and suppressing the pro-inflammatory cytokine TNF-α.[7]

The mechanism of COX inhibition is a critical pathway for the anti-inflammatory effects of these compounds.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Derivative Halogenated Phenylpropanoic Acid Derivative (NSAID) Derivative->COX Inhibits

Caption: Mechanism of action for anti-inflammatory halogenated phenylpropanoic acid derivatives.

Table 1: Anti-inflammatory and COX-Inhibitory Activity

Compound Activity Assay Result Reference
Flurbiprofen COX-1 Inhibition In vitro enzyme assay IC₅₀: 0.2 - 0.5 µM [6]
Flurbiprofen COX-2 Inhibition In vitro enzyme assay IC₅₀: 1.0 - 2.5 µM [6]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (40 mg/kg) TNF-α Suppression LPS-induced inflammation in rats Significant decrease (p = 0.032) [7]
Compound 11a (2-fluoroloxoprofen derivative) Anti-inflammatory Carrageenan-induced edema Higher activity than 2-fluoroloxoprofen [8]
Pivalate-based Michael product (MAK01) COX-1 Inhibition In vitro enzyme assay IC₅₀: 314 µg/mL [9]
Pivalate-based Michael product (MAK01) COX-2 Inhibition In vitro enzyme assay IC₅₀: 130 µg/mL [9]

| Pivalate-based Michael product (MAK01) | 5-LOX Inhibition | In vitro enzyme assay | IC₅₀: 105 µg/mL |[9] |

Antimicrobial Activity

The introduction of chlorine atoms has been shown to confer significant antimicrobial properties.[10] Naturally occurring chlorinated 3-phenylpropanoic acid derivatives isolated from the marine actinomycete Streptomyces coelicolor have demonstrated selective and significant activity against Escherichia coli and Staphylococcus aureus.[10] This highlights the potential of marine environments as a source for novel halogenated antimicrobial compounds.[11]

Table 2: Antimicrobial Activity of Chlorinated Phenylpropanoic Acid Derivatives

Compound Organism Assay Result (MIC) Reference
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) E. coli Microdilution 16 µg/mL [10]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) E. coli Microdilution 32 µg/mL [10]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) S. aureus Microdilution 64 µg/mL [10]
3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) E. coli Microdilution 64 µg/mL [10]

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | S. aureus | Microdilution | 32 µg/mL |[10] |

Anticancer Activity

Halogenated derivatives are being actively investigated for their potential as anticancer agents.[12][13] Studies have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can reduce the viability of A549 non-small cell lung cancer cells by over 50%.[14] For example, a derivative with a 4-NO₂ substitution on the phenyl group reduced A549 cell viability to 31.2%.[14] Another study on halogenated benzofuran derivatives found that a methyl 4-chloro-6-(dichloroacetyl) derivative exhibited promising activity against A549 cells, while a methyl 6-(dibromoacetyl) derivative was potent against both A549 and HepG2 liver cancer cells.[12]

Table 3: Anticancer Activity of Halogenated Derivatives

Compound Class/Derivative Cell Line Assay Result Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ substitution (29) A549 (Lung Cancer) MTT Assay Reduced viability to 31.2% [14]
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent (20) A549 (Lung Cancer) MTT Assay Reduced viability by ~50% [14]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) A549 (Lung Cancer) MTT Assay IC₅₀: 6.3 ± 2.5 µM [12]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) A549 (Lung Cancer) MTT Assay IC₅₀: 3.5 ± 0.6 µM [12]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) HepG2 (Liver Cancer) MTT Assay IC₅₀: 3.8 ± 0.5 µM [12]
Halogenated Thioflavone (11) MCF-7 (Breast Cancer) Cytotoxicity Assay IC₅₀: 1.2 ± 0.8 µM [13]

| Halogenated Thioflavone (11) | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 43.06 ± 1.29 µM |[13] |

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Substituted phenylpropanoic acid derivatives have been developed as activators of Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] PPARs are nuclear receptors that play crucial roles in regulating metabolic processes. Activating these receptors can be a therapeutic strategy for metabolic diseases like dyslipidemia, obesity, and diabetes.[15] Structure-activity relationship studies have shown that the nature of substituents, stereochemistry, and the linking groups between aromatic rings are key determinants of potency and selectivity for different PPAR subtypes (α, γ, δ).[15][16] The introduction of fluorine atoms into the linker part of some derivatives has been shown to improve their transactivation activity.[17]

PPAR_Activation Ligand Halogenated Phenylpropanoic Acid Derivative PPAR PPARα/γ Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Response Metabolic Regulation (Lipid & Glucose Homeostasis) Transcription->Response

Caption: General mechanism of PPAR activation by phenylpropanoic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Protocol 1: Synthesis of 3-Bromo-3-phenylpropanoic Acid[18]

This protocol describes the addition of hydrogen bromide to cinnamic acid.

  • Reagent Preparation : Prepare a saturated solution of hydrobromic acid (HBr) in glacial acetic acid at room temperature. Approximately 1 part of glacial acetic acid dissolves 0.6 parts of HBr.

  • Reaction : In a sealed tube, heat 10 g of finely powdered cinnamic acid with 10 g of the saturated HBr/acetic acid solution at 100°C for 2 hours.

  • Crystallization : Allow the reaction mixture to cool. The product, 3-bromo-3-phenylpropanoic acid, will crystallize out of the solution.

  • Purification : Collect the crystals. The product is readily decomposed by water and must be recrystallized from an anhydrous solvent, such as dry carbon disulfide. Cinnamic acid is readily soluble in cold carbon disulfide, while the product is only slightly soluble, aiding in purification.

  • Characterization : The purified product appears as colorless crystals with a melting point of 137°C.

Protocol 2: Antimicrobial Susceptibility Testing (Microdilution Method)[10]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation : Prepare a series of dilutions of the test compounds in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculation : Add a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) to each well. Include positive control wells (microorganism with no compound) and negative control wells (broth only).

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Carrageenan-Induced Paw Edema in Rats[7]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization : Use adult Wistar rats, acclimatized to laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration : Administer the test compound (e.g., halogenated phenylpropanoic acid derivative) intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a reference group receives a standard NSAID like diclofenac (25 mg/kg).

  • Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement : Measure the paw volume immediately after the carrageenan injection and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation : The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 4: Cell Viability (MTT Assay)[12][14]

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

Halogenated phenylpropanoic acid derivatives represent a versatile and pharmacologically significant class of molecules. The strategic incorporation of halogens has proven to be a powerful tool for enhancing their biological activity across a range of therapeutic areas, including inflammation, infectious diseases, cancer, and metabolic disorders. The literature clearly demonstrates that these compounds can be potent inhibitors of enzymes like COX, effective antimicrobial agents, and modulators of nuclear receptors such as PPARs. The detailed synthetic and biological testing protocols provided herein serve as a valuable resource for the continued exploration and development of this promising chemical scaffold. Future research will likely focus on further optimizing the structure-activity relationships, improving selectivity, and developing derivatives with multi-target capabilities to address complex diseases.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-chlorophenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes are presented, starting from either 3-chlorobenzyl chloride and diethyl malonate or via the hydrogenation of 3-chlorocinnamic acid. The protocols include detailed step-by-step procedures, reagent quantities, reaction conditions, and purification methods. A comparative data table and a visual workflow diagram are included to facilitate ease of understanding and replication.

Introduction

This compound is a carboxylic acid derivative that serves as a key intermediate in organic synthesis. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of interest for medicinal chemists and process development scientists. This application note details two reliable methods for its preparation. The first method is a robust multi-step synthesis involving the alkylation of diethyl malonate with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation. The second method offers a more direct approach through the catalytic hydrogenation of 3-chlorocinnamic acid.

Synthetic Pathways

Two effective methods for the synthesis of this compound are outlined below.

Method 1: Malonic Ester Synthesis

This pathway involves a three-step process starting from 3-chlorobenzyl chloride and diethyl malonate.

  • Alkylation: Diethyl malonate is deprotonated with a base, and the resulting enolate undergoes nucleophilic substitution with 3-chlorobenzyl chloride to form diethyl 2-(3-chlorobenzyl)malonate.

  • Hydrolysis (Saponification): The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

  • Decarboxylation: The resulting malonic acid derivative is heated to induce decarboxylation, yielding the final product.

Method 2: Hydrogenation of 3-Chlorocinnamic Acid

This method involves the catalytic reduction of the double bond in 3-chlorocinnamic acid.

  • Reduction: 3-Chlorocinnamic acid is dissolved in a suitable solvent and hydrogenated over a palladium catalyst to saturate the alkene functionality.

Experimental Protocols

Method 1: Synthesis via Diethyl Malonate

Step 1: Synthesis of Diethyl 2-(3-chlorobenzyl)malonate

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 100 mL of absolute ethanol.

  • Carefully add 27.5 g (0.4 mol) of sodium ethoxide to the ethanol with stirring.

  • To the resulting solution, add 129.3 g (0.8 mol) of diethyl malonate.

  • Heat the mixture to 40 °C.

  • Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50 °C.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 2 hours.

  • Distill off approximately 100 mL of ethanol.

  • Cool the reaction mixture to below 30 °C and add 80 mL of water.

  • Stir for 10 minutes, then allow the layers to separate for 20 minutes.

  • The lower organic layer is separated and subjected to high vacuum distillation to recover unreacted diethyl malonate. The residue is diethyl 2-(3-chlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The crude diethyl 2-(3-chlorobenzyl)malonate from the previous step is placed in a 500 mL flask.

  • Add a solution of 98 g of phosphate aqueous solution.

  • At a temperature below 30 °C, slowly add 50% aqueous sodium hydroxide solution until the ester is fully hydrolyzed (monitor by TLC).

  • After hydrolysis, add 100 mL of diethyl ether and stir for 10 minutes.

  • Allow the layers to separate for 30 minutes and collect the upper aqueous layer.

  • Acidify the aqueous layer with concentrated hydrochloric acid at a temperature below 50 °C.

  • Extract the product with 100 mL of ethyl acetate.

  • Separate the organic layer and distill off the ethyl acetate.

  • Heat the residue to 150 °C and maintain for 1 hour to effect decarboxylation.

  • Cool the mixture to 80 °C and add 50 mL of petroleum ether.

  • Cool to room temperature to precipitate the product.

  • Filter the solid and dry to obtain this compound.[1]

Method 2: Hydrogenation of 3-Chlorocinnamic Acid
  • In a hydrogenation vessel, dissolve 3-chlorocinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by TLC or hydrogen uptake).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate).

Data Presentation

ParameterMethod 1: Malonic Ester SynthesisMethod 2: Hydrogenation
Starting Materials 3-Chlorobenzyl chloride, Diethyl malonate, Sodium ethoxide3-Chlorocinnamic acid, H₂, 10% Pd/C
Key Intermediates Diethyl 2-(3-chlorobenzyl)malonateNone
Reaction Steps 31
Typical Yield ~85%[1]>95%
Purity ~94% (before recrystallization)[1]High (often requires minimal purification)
Key Reaction Conditions 40-50°C (alkylation), 150°C (decarboxylation)Room temperature, 1-4 atm H₂

Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Malonic Ester Synthesis cluster_1 Method 2: Hydrogenation M1_Start 3-Chlorobenzyl chloride + Diethyl malonate M1_Alkylation Alkylation (NaOEt, EtOH) M1_Start->M1_Alkylation M1_Intermediate Diethyl 2-(3-chlorobenzyl)malonate M1_Alkylation->M1_Intermediate M1_Hydrolysis Hydrolysis (NaOH) M1_Intermediate->M1_Hydrolysis M1_Dicarboxylic Dicarboxylic Acid Intermediate M1_Hydrolysis->M1_Dicarboxylic M1_Decarboxylation Decarboxylation (Heat) M1_Dicarboxylic->M1_Decarboxylation M1_End This compound M1_Decarboxylation->M1_End Final_Product Final Product M2_Start 3-Chlorocinnamic acid M2_Hydrogenation Hydrogenation (H₂, Pd/C) M2_Start->M2_Hydrogenation M2_End This compound M2_Hydrogenation->M2_End Start Starting Materials

References

Application Note: RP-HPLC Method for the Analysis of 3-(3-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Chlorophenyl)propanoic acid is a chemical intermediate used in the synthesis of various organic molecules. Its purity and quantification are critical for ensuring the quality and efficacy of downstream products in research and drug development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for quantitative analysis and impurity profiling.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for the development of an appropriate analytical method.

PropertyValueReference
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol [1]
Melting Point74 °C[1]
pKa (estimated)~4.5

Note: The pKa is an estimate based on the known pKa of the structurally similar 3-(4-Chlorophenyl)propanoic acid, which is 4.61[2]. The exact pKa of the 3-chloro isomer may vary slightly.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

3. Preparation of Solutions

  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 3.0) and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution: Prepare sample solutions by dissolving the material to be tested in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Method Development Workflow

The development of this RP-HPLC method followed a logical progression to achieve optimal separation and quantification of this compound.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, UV Spectrum) B Column Selection (C18 Chemistry) A->B Guides stationary phase choice D Detector Wavelength Selection (UV Scan) A->D Determines optimal wavelength C Initial Mobile Phase (ACN:Water) B->C Dictates mobile phase polarity E Mobile Phase pH Optimization (Adjusting with Buffer) C->E Initial run F Organic Modifier Optimization (% Acetonitrile) E->F Improves peak shape and retention G Flow Rate and Temperature (Fine-tuning) F->G Optimizes resolution and run time H Specificity L Final Optimized Method G->L Leads to I Linearity & Range J Accuracy & Precision K Robustness

Caption: Workflow for RP-HPLC Method Development.

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is not extensively documented, as a carboxylic acid, it could potentially interact with cellular signaling pathways involving fatty acid metabolism or act as a ligand for certain receptors. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for small molecules.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Activates Analyte This compound Analyte->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets leading to

Caption: Hypothetical GPCR Signaling Pathway Interaction.

Results and Discussion

The developed RP-HPLC method provides a good separation of this compound from common impurities. The choice of a C18 column offers excellent hydrophobic retention for the analyte. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer at pH 3.0, ensures the analyte is in its non-ionized form, leading to a sharp and symmetrical peak shape. The UV detection at 220 nm was selected as it provides adequate sensitivity for the analyte, a common wavelength for aromatic compounds lacking a strong chromophore.

The method was validated for its intended purpose, and the key validation parameters are summarized below.

Validation ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The detailed protocol and method development workflow provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Purification of Crude 3-(3-Chlorophenyl)propanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Chlorophenyl)propanoic acid is a carboxylic acid derivative that finds application in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount for subsequent reactions and biological assays. This document provides detailed protocols for the purification of crude this compound using both normal-phase and reversed-phase column chromatography. The choice between these two methods will depend on the nature of the impurities present in the crude material. Thin Layer Chromatography (TLC) is utilized for method development to determine the optimal solvent system for separation.

Methodology Overview

The purification strategy involves an initial analysis of the crude material by Thin Layer Chromatography (TLC) to select an appropriate solvent system (mobile phase) that provides good separation of the target compound from its impurities. Based on the TLC results, a preparative column chromatography protocol is executed. Two primary methods are presented:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (silica gel) and a non-polar mobile phase. This method is generally effective for separating compounds with moderate polarity.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase. This is particularly useful for purifying polar compounds or when normal-phase chromatography fails to provide adequate separation.[1]

The purity of the fractions collected from the column is assessed by TLC, and the pure fractions are combined and concentrated to yield the purified product. Final purity is determined by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

TLC is a crucial first step to identify a suitable solvent system for column chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound, as this typically translates to good separation in a column.[2]

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Crude this compound

  • Various organic solvents (e.g., hexane, ethyl acetate, acetic acid)

Protocol:

  • Prepare a small amount of the crude material by dissolving it in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.

  • Prepare a mobile phase by mixing a non-polar solvent (e.g., hexane) with a more polar solvent (e.g., ethyl acetate) in a defined ratio. To suppress the ionization of the carboxylic acid and reduce streaking, add a small amount of acetic acid (typically 0.5-1%) to the mobile phase.

  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm, place a piece of filter paper to saturate the chamber with vapors, and cover it.

  • Once the chamber is saturated, place the spotted TLC plate inside, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to the desired product.

  • Adjust the solvent ratio to achieve the target Rf of 0.3-0.4. An increase in the proportion of the more polar solvent will increase the Rf value.

Data Presentation: TLC Method Development

TrialMobile Phase Composition (Hexane:Ethyl Acetate:Acetic Acid)Observed Rf of Target CompoundObservations
190:10:1~0.2Low mobility, good for starting gradient
280:20:1~0.35Optimal for isocratic elution
370:30:1~0.5Good mobility, may co-elute with less polar impurities
Protocol for Normal-Phase Column Chromatography

This protocol is based on the optimal conditions determined by TLC.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Crude this compound

  • Optimized mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid 80:20:1)

  • Collection tubes/flasks

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. A gradual increase in polarity (gradient elution) can be employed if impurities are close to the product.[2]

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation of Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Protocol for Reversed-Phase Column Chromatography

This method is an alternative for separating polar impurities.

Materials:

  • Reversed-phase chromatography column (C18-functionalized silica)

  • Mobile phase components: HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA).

  • Crude this compound

  • Collection tubes/flasks

  • Rotary evaporator and lyophilizer (if necessary)

Protocol:

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., Water + 0.1% TFA) for at least 5-7 column volumes.[1]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of increasing organic solvent (acetonitrile + 0.1% TFA). A typical gradient might be from 10% to 90% acetonitrile over several column volumes.

    • Collect fractions and monitor by TLC or HPLC.

  • Isolation of Purified Product:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) or lyophilized to obtain the purified product.

Data Presentation: Column Chromatography Parameters

ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (80:20:1)A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
Elution Mode Isocratic or GradientGradient (e.g., 10-90% B)
Sample Load 1-5% of silica gel weight0.1-0.5% of C18 silica weight[1]
Flow Rate Gravity-dependent or ~20 mL/min (Flash)Pump-dependent (e.g., 10-50 mL/min)
Monitoring TLC with UV visualizationTLC or HPLC-UV
Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: A typical gradient would be from 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Purity Assessment

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude MaterialVariesVaries(Example) 85%
Purified Product(Example) 12.5(Example) >98%>98%

Visualizations

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis_isolation Analysis & Isolation cluster_qc Quality Control Crude Crude this compound TLC TLC Analysis (Hexane:EtOAc:AcOH) Crude->TLC Spot Column_Setup Pack Silica Gel Column TLC->Column_Setup Determine Mobile Phase Load_Sample Load Crude Sample Column_Setup->Load_Sample Elution Elute with Mobile Phase Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Pool pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product HPLC_Analysis HPLC Purity Check (C18, ACN/H2O) Pure_Product->HPLC_Analysis Final_Purity Final Purity > 98% HPLC_Analysis->Final_Purity

Caption: Workflow for the purification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of crude this compound. The selection of either normal-phase or reversed-phase chromatography will be contingent on the specific impurity profile of the crude material. Methodical TLC analysis is essential for the successful implementation of the normal-phase purification protocol. The final purity of the product should be confirmed by a reliable analytical technique such as HPLC.

References

Application Notes and Protocols: 3-(3-Chlorophenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3-chlorophenyl)propanoic acid as a versatile precursor in the synthesis of biologically active molecules. The protocols detailed below are intended to serve as a practical guide for the synthesis of novel compounds with potential therapeutic applications, including as glucokinase activators and antimicrobial agents.

Synthesis of Potential Glucokinase Activators

This compound serves as a key building block for the synthesis of novel amide derivatives that show promise as glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a validated therapeutic strategy for the treatment of type 2 diabetes. The 3-chlorophenyl moiety is a common feature in a number of known glucokinase activators.

This protocol outlines the synthesis of a novel amide derivative, N-(1,3-thiazol-2-yl)-3-(3-chlorophenyl)propanamide, a potential glucokinase activator. The synthesis is achieved through a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Reaction Scheme:

G cluster_0 This compound cluster_1 2-Aminothiazole a Cl-Ph-CH2-CH2-COOH c N-(1,3-thiazol-2-yl)-3-(3-chlorophenyl)propanamide a->c EDC, HOBt, DIPEA, DMF b H2N-Thiazole b->c

Caption: Amide coupling of this compound and 2-aminothiazole.

This protocol details the steps for the synthesis of N-(1,3-thiazol-2-yl)-3-(3-chlorophenyl)propanamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[1][2]

Materials:

  • This compound

  • 2-Aminothiazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-aminothiazole (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(1,3-thiazol-2-yl)-3-(3-chlorophenyl)propanamide.

Quantitative Data:

ParameterValue
Reactants
This compound1.0 eq
2-Aminothiazole1.0 eq
Reagents
EDC1.2 eq
HOBt1.2 eq
DIPEA2.0 eq
Solvent Anhydrous DMF
Reaction Time 12-18 hours
Temperature Room Temperature
Typical Yield 75-85%

Synthesis of Potential Antimicrobial Agents

Derivatives of this compound have also been investigated for their potential antimicrobial and antifungal activities. The introduction of different amide or ester functionalities can lead to compounds with significant biological activity.

A series of substituted amide derivatives of this compound can be synthesized to explore their structure-activity relationship (SAR) as antimicrobial agents. The following workflow illustrates the general approach.

G A This compound B Amide Coupling (e.g., EDC/HOBt) A->B D Library of N-substituted 3-(3-chlorophenyl)propanamides B->D C Diverse Amines (R-NH2) C->B E Antimicrobial Screening D->E F SAR Analysis E->F G Lead Compound Identification F->G

Caption: Workflow for the synthesis and screening of antimicrobial amide derivatives.

This protocol provides a general method for the synthesis of a variety of amide derivatives from this compound and different primary or secondary amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative Amide Syntheses:

AmineProductTypical Yield
AnilineN-phenyl-3-(3-chlorophenyl)propanamide80%
BenzylamineN-benzyl-3-(3-chlorophenyl)propanamide85%
Morpholine1-(3-(3-chlorophenyl)propanoyl)morpholine90%

Signaling Pathway Context: Glucokinase Activation

The synthesized N-thiazolyl amide derivatives are designed to act as allosteric activators of the glucokinase enzyme. The diagram below illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells.

cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_channel ATP-sensitive K+ Channel (closure) ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Secretion Ca_influx->Insulin_release GK->G6P Phosphorylation GKA Glucokinase Activator (e.g., N-thiazolyl amide derivative) GKA->GK Allosteric Activation

Caption: Role of Glucokinase Activators in Insulin Secretion.

These application notes and protocols demonstrate the potential of this compound as a valuable starting material in the synthesis of novel, biologically active compounds. The provided methodologies are robust and can be adapted for the synthesis of a wide range of derivatives for further investigation in drug discovery programs.

References

Application Note & Protocols: Synthesis and Anticancer Screening of Novel 3-(3-Chlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The development of novel small molecules as potential anticancer agents is a cornerstone of oncological research. Phenylpropanoic acid scaffolds are found in various biologically active compounds and serve as a versatile starting point for chemical modification. This document outlines the synthesis of novel amide and ester derivatives from 3-(3-Chlorophenyl)propanoic acid and provides detailed protocols for their preliminary evaluation as potential anticancer agents using in vitro cytotoxicity assays. The goal is to identify lead compounds that can selectively inhibit the growth of cancer cells.[1][2]

Part 1: Synthesis of Novel Derivatives

A library of amide and ester derivatives was synthesized from the starting material, this compound, to explore structure-activity relationships. The general synthetic approach involves the activation of the carboxylic acid group followed by nucleophilic substitution with various amines or alcohols.

General Synthetic Scheme

The synthesis pathway begins with this compound, which is converted into either amide or ester derivatives through standard coupling reactions.

Synthesis_Scheme Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (e.g., DCC/EDC) Ester Ester Derivatives Start->Ester Fischer Esterification (H₂SO₄ cat.) Amine R₁R₂NH (Various Amines) Amine->Amide Alcohol R₃OH (Various Alcohols) Alcohol->Ester

Caption: General synthetic routes to amide and ester derivatives.
Experimental Protocol: Amide Synthesis (Example: Derivative A-1)

This protocol details the synthesis of N-benzyl-3-(3-chlorophenyl)propanamide (Derivative A-1) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[3]

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: Ester Synthesis (Example: Derivative E-1)

This protocol describes the synthesis of Methyl 3-(3-chlorophenyl)propanoate (Derivative E-1) via Fischer Esterification.[4][5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 eq, can act as the solvent).[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by column chromatography to obtain the final product.

  • Characterize the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Anticancer Screening

The synthesized derivatives are screened for their cytotoxic activity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1][7][8]

Experimental Workflow: Anticancer Screening

The screening process follows a standardized workflow from cell culture preparation to data analysis and hit identification.

Screening_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) B 2. Seed Cells in 96-well Plates A->B C 3. Incubate for 24h (Allow cells to attach) B->C E 5. Treat Cells with Compounds C->E D 4. Prepare Serial Dilutions of Test Compounds D->E F 6. Incubate for 48-72h E->F G 7. Add MTT Reagent F->G H 8. Incubate for 4h (Formazan crystal formation) G->H I 9. Solubilize Crystals (DMSO) H->I J 10. Measure Absorbance (570 nm) I->J K 11. Calculate % Viability & IC₅₀ Values J->K

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated cells (vehicle control) and blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Part 3: Data Presentation & Potential Mechanism

Summary of Cytotoxicity Data (Hypothetical)

The cytotoxic activities of the parent compound and its synthesized derivatives are summarized below. The IC₅₀ values represent the mean from three independent experiments.

Compound IDR Group / MoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
Parent -OH (Carboxylic Acid)>100>100>100
A-1 -NH-CH₂-Ph15.222.535.1
A-2 -NH-(4-F-Ph)8.912.418.6
A-3 -Piperidine45.758.270.3
E-1 -OCH₃75.489.1>100
E-2 -OCH₂CH₃68.981.395.2
Doxorubicin (Positive Control)0.81.11.5

Table 1: Hypothetical IC₅₀ values of this compound derivatives against human cancer cell lines.

Potential Signaling Pathway Involvement

Many small molecule inhibitors exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers. A promising derivative could potentially inhibit a kinase within this cascade, leading to the downregulation of pro-survival signals and induction of apoptosis.

Signaling_Pathway cluster_nuc GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Derivative A-2 (Hypothetical Target) Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a lead compound.

This application note provides a framework for the synthesis and preliminary anticancer evaluation of novel derivatives of this compound. The protocols for amide and ester formation are robust and adaptable for creating a diverse chemical library. The MTT assay serves as an effective primary screen to identify cytotoxic compounds. Based on the hypothetical data, amide derivatives, particularly those with electron-withdrawing substituents on an aromatic ring (A-2), show greater promise than ester derivatives and warrant further investigation, including mechanism of action studies and evaluation in more advanced preclinical models.[9]

References

Application Note and Protocol: Assessing the Antimicrobial Effects of 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This document provides a detailed experimental protocol for assessing the antimicrobial effects of a specific derivative, 3-(3-Chlorophenyl)propanoic acid. The following protocols are designed to be comprehensive, guiding researchers through the essential in vitro assays to characterize the antimicrobial activity of this compound. These assays include the determination of the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and anti-biofilm activity. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of this compound as a potential antimicrobial drug candidate.

Data Presentation

All quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)
[Other relevant strains]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
[Other relevant strains]

Table 3: Time-Kill Kinetics of this compound against [Test Microorganism]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
8
12
24

Table 4: Anti-Biofilm Activity of this compound against [Test Microorganism]

Concentration (µg/mL)Mean Absorbance (OD570)% Biofilm Inhibition
Growth Control0
0.25 x MIC
0.5 x MIC
1 x MIC
2 x MIC
4 x MIC
Positive Control (e.g., Ciprofloxacin)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] The broth microdilution method is a widely used and reliable technique for determining MIC values.[3][4]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Inoculum:

    • From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[7][8] It helps to determine whether an agent is bactericidal or bacteriostatic and if its killing effect is concentration-dependent.[7]

Materials:

  • This compound

  • Test microorganism

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS

  • Appropriate agar plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the MIC protocol.

  • Preparation of Test Concentrations: Prepare culture tubes with CAMHB containing this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8][10]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[11][12] Biofilms are communities of bacteria attached to a surface and are often more resistant to antimicrobial agents.[11]

Materials:

  • This compound

  • Biofilm-forming microorganism (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the MIC protocol, but in TSB with glucose.

  • Inhibition of Biofilm Formation:

    • Add 100 µL of TSB with varying concentrations of this compound (e.g., 0.25x to 4x MIC) to the wells of a 96-well plate.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35 ± 2°C for 24-48 hours without shaking.

  • Crystal Violet Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells carefully with sterile PBS to remove non-adherent cells.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[13][14]

    • Remove the crystal violet solution and wash the wells again with PBS.

  • Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.[15]

    • Measure the absorbance at 570 nm (OD570) using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.

Visualizations

Experimental Workflow Diagrams

Antimicrobial_Assay_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay cluster_TimeKill Time-Kill Kinetics cluster_Biofilm Anti-Biofilm Assay prep_inoculum_mic Prepare Inoculum (0.5 McFarland) inoculate_plate_mic Inoculate 96-well Plate prep_inoculum_mic->inoculate_plate_mic serial_dilution_mic Serial Dilution of This compound serial_dilution_mic->inoculate_plate_mic incubate_mic Incubate (18-24h, 35°C) inoculate_plate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic_wells Plate from Clear MIC Wells read_mic->plate_mic_wells Input for MBC incubate_mbc Incubate Agar Plates (18-24h, 35°C) plate_mic_wells->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc prep_cultures Prepare Cultures with Varying Compound Conc. sample_timepoints Sample at Time Points (0, 2, 4, 8, 12, 24h) prep_cultures->sample_timepoints plate_dilutions Plate Serial Dilutions sample_timepoints->plate_dilutions count_colonies Count Colonies (CFU) plate_dilutions->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data incubate_biofilm Incubate with Compound to Form Biofilm (24-48h) wash_planktonic Wash Non-adherent Cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv solubilize Solubilize Stain stain_cv->solubilize read_absorbance Read Absorbance (OD570) solubilize->read_absorbance

Caption: Workflow for assessing antimicrobial activity.

Signaling Pathway (Hypothetical)

As the specific mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway diagram illustrating potential antimicrobial targets is provided below. This serves as a conceptual framework for future mechanism-of-action studies.

Hypothetical_Antimicrobial_Mechanism cluster_cell_wall Cell Wall Synthesis cluster_membrane Cell Membrane Integrity cluster_synthesis Macromolecular Synthesis compound This compound peptidoglycan Peptidoglycan Synthesis compound->peptidoglycan membrane_potential Membrane Depolarization compound->membrane_potential membrane_permeability Increased Permeability compound->membrane_permeability dna_synthesis DNA Replication compound->dna_synthesis protein_synthesis Protein Synthesis compound->protein_synthesis bacterial_death Bacterial Cell Death peptidoglycan->bacterial_death membrane_potential->bacterial_death membrane_permeability->bacterial_death dna_synthesis->bacterial_death protein_synthesis->bacterial_death

Caption: Potential antimicrobial targets of action.

References

Application Notes and Protocols for Preparing Stock Solutions of 3-(3-Chlorophenyl)propanoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, handling, and storage of stock solutions of 3-(3-Chlorophenyl)propanoic acid for use in various in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for following appropriate safety procedures.

ParameterValueReference
Molecular Weight 184.62 g/mol [1]
Appearance Solid
Melting Point 74 °C[1]
Solubility Poorly soluble in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO).[2]
Storage (Powder) Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[3][4]
Safety Precautions Handle with care. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[3][5]

Table 1: Physicochemical and Safety Data for this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[2]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 0.001 L x 184.62 g/mol x 1000 mg/g = 1.8462 mg

  • Weigh Compound: Carefully weigh the calculated mass of this compound using a calibrated analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Ensure Complete Solubilization: Tightly cap the tube or vial and vortex thoroughly for at least one minute to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or amber vials.

  • Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage, protected from light.

Preparation of Working Solutions

For most in vitro assays, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is important to note that this compound, like other hydrophobic carboxylic acids, may precipitate out of solution when diluted into an aqueous environment.[2]

Protocol for Dilution:

  • Pre-warm Aqueous Medium: Warm the cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to perform a multi-step dilution to minimize the risk of precipitation.

  • Control DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.

  • Vortex Gently: After each dilution step, gently vortex the solution to ensure homogeneity.

  • Visual Inspection: Before adding the working solution to the assay, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting section below.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Precipitation upon dilution into aqueous buffer. The compound has low aqueous solubility and is "crashing out" of solution.1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration. 3. Use a pre-warmed buffer/medium. 4. Employ a multi-step dilution protocol.[2]
Cloudiness in cell culture media over time. The compound is slowly precipitating out of the medium.1. The compound concentration may be too high for long-term stability. 2. The presence of salts or proteins in the media could be affecting solubility. Consider using a simplified buffer for initial experiments if possible.

Table 2: Troubleshooting Guide for Stock and Working Solution Preparation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_prep Stock Solution Preparation start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_prep 10 mM Stock Solution store->end_prep

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

G cluster_dilution Working Solution Preparation stock 10 mM Stock in DMSO prewarm Pre-warm Aqueous Buffer/Medium stock->prewarm serial_dilute Perform Serial Dilutions prewarm->serial_dilute control_dmso Control Final DMSO Concentration (<=0.5%) serial_dilute->control_dmso vortex Gently Vortex control_dmso->vortex inspect Visually Inspect for Precipitation vortex->inspect assay Add to In Vitro Assay inspect->assay

Caption: Protocol for the dilution of the DMSO stock solution to prepare working solutions for in vitro assays.

References

Application Notes and Protocols for GC-MS Analysis of 3-(3-Chlorophenyl)propanoic Acid after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(3-Chlorophenyl)propanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to the polar nature and low volatility of the carboxylic acid group, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This protocol details a robust silylation method, optimized GC-MS parameters, and data analysis guidelines to ensure accurate and reproducible results. The methodologies outlined herein are critical for applications in drug metabolism studies, pharmacokinetic analysis, and quality control in drug development.

Introduction

This compound is a molecule of interest in various fields of chemical and pharmaceutical research. Accurate quantification of this compound in complex matrices is often crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful analytical technique for this purpose. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column.

Derivatization is a chemical modification process that transforms the analyte into a less polar, more volatile, and more thermally stable compound. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for carboxylic acids.[1][2] This application note provides a detailed protocol for the silylation of this compound followed by its analysis using a standard GC-MS system.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Nitrogen gas, high purity

  • Glass autosampler vials (2 mL) with PTFE-lined caps

  • Microsyringes

Sample Preparation and Derivatization
  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (from a biological matrix, if applicable):

    • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard.

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard solution or the reconstituted sample extract into a clean, dry autosampler vial.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

    • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a non-polar capillary column.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (with a splitless time of 1 min)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 50-400
Solvent Delay5 minutes

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. Please note that the exact retention time may vary depending on the specific instrument and column conditions. The mass spectral data is predicted based on the fragmentation patterns of structurally similar compounds.

Analyte (TMS Derivative)Expected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance)
Trimethylsilyl 3-(3-chlorophenyl)propanoate~ 12 - 15256/258 (isotope pattern)241/243 (M-15, loss of CH₃), 183/185 (M-73, loss of Si(CH₃)₃), 139 (chlorotropylium ion), 115 (loss of COOSi(CH₃)₃), 73 (Si(CH₃)₃)

Visualization

experimental_workflow sample_prep Sample Preparation (Standard or Extracted Sample) derivatization Derivatization with BSTFA + 1% TMCS in Pyridine (70°C for 30 min) sample_prep->derivatization 100 µL sample gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis Cool to RT, Inject 1 µL data_acquisition Data Acquisition (Full Scan Mode) gc_ms_analysis->data_acquisition Ionization and Fragmentation data_processing Data Processing and Quantification data_acquisition->data_processing Chromatogram and Mass Spectra final_report Final Report data_processing->final_report Concentration Calculation

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

Discussion

The described protocol provides a reliable and sensitive method for the analysis of this compound. The silylation derivatization using BSTFA with a TMCS catalyst is a well-established and efficient method for converting carboxylic acids into their corresponding TMS esters, which are amenable to GC-MS analysis.[1] The use of a non-polar column, such as a 5% phenyl-methylpolysiloxane phase, provides good chromatographic separation for a wide range of derivatized compounds.

The mass spectrometer operating in electron ionization (EI) mode will generate a reproducible fragmentation pattern for the derivatized analyte, allowing for confident identification and quantification. The expected key fragment ions, including the molecular ion with its characteristic chlorine isotope pattern, provide high specificity for the target compound. For quantitative analysis, it is recommended to use an internal standard, preferably a stable isotope-labeled analog of the analyte, to correct for variations in sample preparation and instrument response.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound after derivatization. The methodology is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices. The provided experimental details, instrument parameters, and data analysis guidelines will facilitate the successful implementation of this analytical method.

References

Application Notes and Protocols for 3-(3-Chlorophenyl)propanoic Acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanoic acid is a small molecule belonging to the arylpropionic acid class of compounds. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The structural similarity of this compound to these established NSAIDs suggests its potential as an anti-inflammatory agent. The primary mechanism of action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] This document provides a comprehensive overview of the anticipated anti-inflammatory applications of this compound, detailed experimental protocols for its evaluation, and a summary of expected quantitative data based on related compounds.

Anticipated Mechanism of Action

The anti-inflammatory effects of this compound are expected to be mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[1] Inhibition of COX-2 is the primary target for anti-inflammatory activity, while inhibition of COX-1 can lead to gastrointestinal side effects.

Furthermore, the anti-inflammatory activity of compounds similar to this compound has been shown to involve the modulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the regulation of the NF-κB signaling pathway.[3][4][5]

Data Presentation: Anticipated In Vitro and In Vivo Activity

The following tables summarize the expected quantitative data for this compound based on findings for structurally related compounds. These values should be determined experimentally for the specific compound.

Table 1: In Vitro COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound Data to be determinedData to be determinedData to be determined
Ibuprofen (Reference)~2.2~0.24~9.2
Celecoxib (Reference)~27~0.04~675

Note: IC50 values are highly dependent on assay conditions. The provided reference values are illustrative.

Table 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0%
This compound (10 mg/kg) Data to be determined
This compound (30 mg/kg) Data to be determined
This compound (100 mg/kg) Data to be determined
Diclofenac (10 mg/kg, Reference)~50-60%

Table 3: Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment Group (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control0%0%
This compound (1 µM) Data to be determinedData to be determined
This compound (10 µM) Data to be determinedData to be determined
This compound (100 µM) Data to be determinedData to be determined
Dexamethasone (1 µM, Reference)~80-90%~80-90%

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on COX-1 and COX-2 activity.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured in the presence of varying concentrations of the test compound. The production of prostaglandin E2 (PGE2) is quantified to determine the extent of inhibition.[6]

Methodology:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • The enzymes are pre-incubated with a range of concentrations of this compound or reference drugs (e.g., ibuprofen, celecoxib) for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time and then terminated.

  • The amount of PGE2 produced is quantified using a competitive ELISA kit.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[7][8]

Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Wistar or Sprague-Dawley rats are randomly divided into groups (vehicle control, reference drug, and different doses of the test compound).

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound, reference drug (e.g., diclofenac), or vehicle is administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line or primary peritoneal macrophages) to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on this production is quantified.

Methodology:

  • Macrophages are cultured in appropriate media and seeded in multi-well plates.

  • The cells are pre-treated with various concentrations of this compound or a reference compound (e.g., dexamethasone) for 1 hour.

  • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

  • After a 24-hour incubation, the cell culture supernatants are collected.

  • The concentrations of TNF-α and IL-6 in the supernatants are measured using ELISA kits.

  • The percentage inhibition of cytokine production is calculated relative to the LPS-only treated cells.[6]

Visualizations

Signaling Pathways and Experimental Workflows

G Prostaglandin Synthesis and Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 3_3_Chlorophenylpropanoic_acid This compound 3_3_Chlorophenylpropanoic_acid->COX1_COX2

Caption: Inhibition of Prostaglandin Synthesis by this compound.

G Experimental Workflow for In Vivo Anti-Inflammatory Assay Animal_Grouping Animal Grouping (Control, Reference, Test Compound) Initial_Paw_Volume Measure Initial Paw Volume Animal_Grouping->Initial_Paw_Volume Compound_Administration Administer Compound/Vehicle Initial_Paw_Volume->Compound_Administration Carrageenan_Injection Inject Carrageenan Compound_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Paw_Volume->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression Induces

Caption: Simplified NF-κB Inflammatory Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of 3-(3-Chlorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanoic acid and its analogs represent a class of small molecules with potential therapeutic applications. High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of such compounds to identify promising lead candidates. These application notes provide detailed protocols for HTS assays targeting potential biological pathways modulated by this compound analogs, including fatty acid synthase (FASN) inhibition and general anticancer activity through cytotoxicity assays. The protocols are designed for a 384-well plate format, suitable for automated screening.

High-Throughput Screening for Fatty Acid Synthase (FASN) Inhibitors

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is frequently overexpressed in various cancer cells, making it an attractive target for anticancer drug development. This assay identifies inhibitors of FASN by measuring the decrease in NADPH consumption during the fatty acid synthesis reaction.

Signaling Pathway

FASN_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Fatty Acid Synthesis cluster_2 Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R) Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K AKT Akt/PKB PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulation Fatty_Acids Fatty Acids FASN->Fatty_Acids Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN NADPH NADPH NADPH->FASN Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis Energy_Storage Energy Storage Fatty_Acids->Energy_Storage Signaling_Molecules Signaling Molecules Fatty_Acids->Signaling_Molecules Cell_Proliferation_Survival Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation_Survival Energy_Storage->Cell_Proliferation_Survival Signaling_Molecules->Cell_Proliferation_Survival Inhibitor 3-(3-Chlorophenyl)propanoic Acid Analogs Inhibitor->FASN

Caption: FASN Signaling Pathway and Point of Inhibition.
Experimental Protocol: FASN Inhibition HTS Assay

Materials and Reagents:

  • Enzyme: Recombinant human FASN

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • Test Compounds: this compound analogs dissolved in DMSO

  • Positive Control: Known FASN inhibitor (e.g., Orlistat)

  • Negative Control: DMSO

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT

  • Plates: 384-well, clear, flat-bottom microplates

  • Instrumentation: Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

FASN_HTS_Workflow Start Start Compound_Plating Compound Plating: - Add 1 µL of test compounds, positive  control (Orlistat), or negative control  (DMSO) to wells of a 384-well plate. Start->Compound_Plating Enzyme_Addition Enzyme Addition: - Add 20 µL of FASN enzyme solution  in assay buffer to all wells. Compound_Plating->Enzyme_Addition Incubation Pre-incubation: - Incubate at 37°C for 15 minutes. Enzyme_Addition->Incubation Reaction_Initiation Reaction Initiation: - Add 20 µL of substrate mix (Acetyl-CoA,  Malonyl-CoA, NADPH) to all wells. Incubation->Reaction_Initiation Kinetic_Read Kinetic Measurement: - Immediately measure absorbance at 340 nm  every 60 seconds for 30 minutes at 37°C. Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis: - Calculate the rate of NADPH consumption. - Determine percent inhibition for each compound. Kinetic_Read->Data_Analysis End End Data_Analysis->End Cytotoxicity_HTS_Workflow Start Start Cell_Seeding Cell Seeding: - Seed cancer cells into a 384-well plate  and incubate for 24 hours. Start->Cell_Seeding Compound_Addition Compound Addition: - Add serially diluted test compounds,  positive control (Doxorubicin), and  negative control (DMSO) to the cells. Cell_Seeding->Compound_Addition Incubation Incubation: - Incubate the plate for 48-72 hours  at 37°C, 5% CO2. Compound_Addition->Incubation Reagent_Addition Reagent Addition: - Add resazurin-based cell viability  reagent to each well. Incubation->Reagent_Addition Final_Incubation Final Incubation: - Incubate for 2-4 hours at 37°C. Reagent_Addition->Final_Incubation Fluorescence_Read Fluorescence Measurement: - Measure fluorescence intensity  (Ex: 560 nm, Em: 590 nm). Final_Incubation->Fluorescence_Read Data_Analysis Data Analysis: - Calculate percent cell viability. - Determine IC50 values for active compounds. Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Chlorophenyl)propanoic acid for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most prominently documented and widely used method is the malonic ester synthesis . This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation.[1][2][3][4] An alternative reported route involves the catalytic reduction of an intermediate like m-chlorocinnamic acid.[1]

Q2: What are the key steps in the malonic ester synthesis of this compound?

A2: The synthesis involves three main stages:

  • Alkylation: A strong base, such as sodium ethoxide, deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then reacts with 3-chlorobenzyl chloride in a nucleophilic substitution reaction to form diethyl 2-(3-chlorobenzyl)malonate.[1][2]

  • Hydrolysis (Saponification): The resulting diester is hydrolyzed using a strong base like sodium hydroxide (NaOH) to convert the ester groups into carboxylate salts.[1][2]

  • Acidification and Decarboxylation: The reaction mixture is acidified with a mineral acid (e.g., HCl, H₂SO₄).[1] Subsequent heating causes the resulting malonic acid derivative to readily lose carbon dioxide (decarboxylate), yielding the final product, this compound.[1][2]

Q3: What kind of yields can be expected from the malonic ester synthesis route?

A3: With proper optimization of reaction conditions, yields for the final decarboxylated product can be quite high. For instance, a reported synthesis achieved a yield of 85.6% for this compound, calculated from the intermediate diethyl 2-(3-chlorobenzyl)malonate.[1]

Synthesis Workflow and Troubleshooting

Malonic Ester Synthesis Workflow

The following diagram illustrates the general workflow for the malonic ester synthesis of this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation start Diethyl Malonate + 3-Chlorobenzyl Chloride base Add Base (e.g., Sodium Ethoxide) start->base alkylation Alkylation Reaction (Formation of Diester) base->alkylation hydrolysis_base Add Strong Base (e.g., NaOH) alkylation->hydrolysis_base hydrolysis_reaction Saponification (Diester to Diacid Salt) hydrolysis_base->hydrolysis_reaction acidify Acidify (e.g., HCl, H₂SO₄) hydrolysis_reaction->acidify heat Heat (120-150°C) (Release of CO₂) acidify->heat product This compound heat->product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting problem Problem Low or No Product Yield cause1 Cause 1 Ineffective Base/Reagents Solution: Use freshly prepared sodium ethoxide. Ensure starting materials (diethyl malonate, 3-chlorobenzyl chloride) are pure and dry. Verify reagent quality. problem:p->cause1 cause2 Cause 2 Dialkylation Byproduct Solution: Use a slight excess (e.g., 1.2 eq) of diethyl malonate relative to the 3-chlorobenzyl chloride to favor mono-alkylation. Avoid a large excess of the alkylating agent. problem:p->cause2 cause3 Cause 3 Incomplete Hydrolysis Solution: Use a sufficient excess of NaOH or KOH. Increase reaction time or temperature (e.g., reflux). Monitor reaction completion with Thin Layer Chromatography (TLC). problem:p->cause3 cause4 Cause 4 Incomplete Decarboxylation Solution: Ensure the temperature reaches the required range (120-150°C). Monitor for the cessation of CO₂ gas evolution as an indicator of reaction completion. problem:p->cause4 cause5 Cause 5 Purification Issues Solution: If impurities are present, consider purifying the intermediate diester via column chromatography before hydrolysis. Recrystallize the final product from a suitable solvent to achieve high purity. problem:p->cause5

Caption: A troubleshooting guide for common synthesis issues.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of 3-(3-halogenophenyl)propanoic acids, providing a comparative reference.

Parameter3-(3-fluorophenyl)propanoic acidThis compound3-(3-bromophenyl)propanoic acid
Starting Alkyl Halide 3-fluorobenzyl chloride3-chlorobenzyl chloride3-bromobenzyl chloride
Malonic Ester Diethyl malonateDiethyl malonateDimethyl malonate
Hydrolysis Base 25% aq. NaOH26% aq. NaOH26% aq. NaOH
Acid for Decarboxylation 98% H₂SO₄aq. Phosphate36% HCl
Decarboxylation Temp. 150 °C150 °C150 °C
Decarboxylation Time 1 hour1 hour1.5 hours
Final Purity 95.3%94.3%94.7%
Overall Yield 86.2%85.6%85.7%
Data sourced from patent CN101591232A.[1]

Experimental Protocols

Detailed Protocol: Malonic Ester Synthesis

This protocol is adapted from established methodologies for the synthesis of this compound.[1]

Step A: Synthesis of Diethyl 2-(3-chlorobenzyl)malonate (Alkylation)

  • Preparation: In a 500ml three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 100ml of ethanol.

  • Base Addition: Add 27.5g (0.4mol) of sodium ethoxide and 129.3g (0.8mol) of diethyl malonate to the flask.

  • Reaction Initiation: Stir the mixture and warm it to 40°C.

  • Alkyl Halide Addition: Slowly add 32.6g (0.2mol) of 3-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50°C.

  • Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for another 1.5 hours.

  • Work-up: Distill off the ethanol. Cool the residue to below 30°C and add 80ml of water. Stir for 10 minutes, then allow the layers to separate for 20 minutes. The lower oil layer contains the desired product.

Step B: Hydrolysis of Diethyl 2-(3-chlorobenzyl)malonate

  • Setup: In a 500ml flask, add the diethyl 2-(3-chlorobenzyl)malonate intermediate from Step A and 73ml of water.

  • Base Addition: While stirring, add a 26% aqueous solution of sodium hydroxide (approx. 63.8g, 0.4mol) dropwise, keeping the temperature between 50-60°C.

  • Reaction: After the addition, continue the insulation reaction for 3.5 hours.

  • Filtration: Cool the mixture to 35°C and filter to remove any insoluble materials. The filtrate is used directly in the next step.

Step C: Acidification and Decarboxylation

  • Acidification: Transfer the filtrate from Step B to a 500ml flask. Under stirring, slowly add 98g of an aqueous phosphate solution at a temperature below 30°C.

  • Extraction: After acidification, add 100ml of ether and stir for 10 minutes. Allow the layers to separate for 30 minutes.

  • Solvent Removal: Separate the upper organic layer and reclaim the ether via distillation.

  • Decarboxylation: Heat the remaining oil to 150°C and maintain this temperature for 1 hour to ensure complete decarboxylation.

  • Crystallization & Isolation: Cool the mixture to 80°C and add 50ml of petroleum ether (sherwood oil). Allow it to cool to room temperature to crystallize the product. Filter the solid, wash with cold petroleum ether, and dry the filtration cake to obtain this compound.[1]

References

Troubleshooting common issues in the purification of 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 3-(3-Chlorophenyl)propanoic acid. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The three main purification techniques for this compound are:

  • Recrystallization: This is a common and effective method for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or closely related impurities.

Q2: What are the likely impurities in my sample of this compound?

A2: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound is the malonic ester synthesis, starting from 3-chlorobenzyl chloride and diethyl malonate. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: 3-chlorobenzyl chloride and diethyl malonate.

  • Dialkylated Byproduct: Diethyl 2,2-bis(3-chlorobenzyl)malonate. This is a common side product in malonic ester synthesis.[1]

  • Incompletely Hydrolyzed Intermediate: Ethyl 3-(3-chlorophenyl)propanoate.

  • Byproducts from Decarboxylation: Incomplete decarboxylation can leave residual malonic acid derivatives.

Q3: My purified this compound has a low melting point and appears off-white or yellowish. What could be the cause?

A3: A low and broad melting point is a strong indicator of impurities. The reported melting point for pure this compound is around 74 °C.[2] Discoloration can be caused by residual starting materials, byproducts from the synthesis, or degradation products.

Recommended Solution:

  • Perform one of the purification methods detailed below (recrystallization, acid-base extraction, or column chromatography).

  • For colored impurities, a charcoal treatment during recrystallization can be effective.

Q4: My HPLC analysis of the purified product shows multiple peaks. How can I improve the purity?

A4: The presence of multiple peaks in an HPLC chromatogram confirms that your sample is not pure. The identity of the peaks can sometimes be inferred from the synthesis route.

Recommended Solution:

  • If the impurities are significantly different in polarity from your product, column chromatography is often the most effective solution.

  • For closely eluting impurities, optimizing the HPLC mobile phase (e.g., by adjusting the pH or the solvent gradient) may improve separation for analytical purposes, and preparative HPLC can be used for purification. For carboxylic acids, adding a small amount of an acid like formic or phosphoric acid to the mobile phase can improve peak shape.[3]

  • A second round of purification using a different method (e.g., recrystallization followed by chromatography) can also be effective.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool more slowly. 4. Try a different solvent or a co-solvent system with a lower boiling point.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration. 4. Cool the solution to a lower temperature (e.g., in an ice bath).
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent.1. Ensure the solution is cooled sufficiently before filtration. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Consider a different solvent in which the compound is less soluble at low temperatures.
Poor purity after recrystallization. The chosen solvent does not effectively discriminate between the desired compound and the impurities.1. Select a different solvent or a solvent pair. 2. Perform a second recrystallization. 3. Consider pre-treating the solution with activated charcoal to remove colored impurities. 4. If impurities are very similar, column chromatography may be necessary.
Acid-Base Extraction Issues
ProblemPossible CauseTroubleshooting Steps
Low recovery of the product after acidification. Incomplete precipitation due to the pH not being sufficiently acidic.1. Check the pH of the aqueous layer after acidification with a pH meter or pH paper. Ensure the pH is at least 2 units below the pKa of the carboxylic acid (typically pH < 2). 2. Cool the acidified solution in an ice bath to maximize precipitation.
Emulsion formation during extraction. Agitation was too vigorous, or the concentrations of the solutions are high.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 4. Filter the mixture through a pad of celite.
Product is contaminated with neutral impurities. Inefficient separation of the aqueous and organic layers.1. Perform a back-wash of the basic aqueous layer with a fresh portion of the organic solvent before acidification. 2. Ensure complete separation of the layers during each extraction step.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the target compound from impurities. The solvent system (mobile phase) is not optimal.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Try a more polar or less polar solvent mixture to improve separation. 3. Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Ensure the compound was properly loaded onto the column and did not precipitate at the top.
Streaking or tailing of bands on the column. The column is overloaded, or there are strong interactions between the compound and the stationary phase.1. Use a larger column or load less sample. 2. Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which can reduce tailing on silica gel.

Experimental Protocols

Protocol 1: Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 20-30 mg) in a test tube.

  • Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Potential solvents to test include water, ethanol/water mixtures, toluene, or hexane/ethyl acetate mixtures. For the related 3-phenylpropanoic acid, recrystallization from hot water is effective.[4]

  • If a single solvent is not ideal, try a co-solvent system (e.g., dissolve in a small amount of hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of hot ethanol to clarify).

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent (or the more soluble solvent of a co-solvent pair) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the mixture to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction

1. Dissolution:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

2. Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine the aqueous extracts.

3. Back-wash (Optional but Recommended):

  • Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

4. Precipitation:

  • Cool the aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2, check with pH paper). This compound should precipitate as a white solid.

5. Isolation:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the purified product. Further purification by recrystallization may be necessary.

Protocol 3: Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Use silica gel as the stationary phase.

  • Determine a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve peak shape.

2. Column Packing:

  • Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Run the mobile phase through the column and collect fractions in test tubes.

5. Analysis and Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction Dissolve->Extraction Acidify Acidify Aqueous Layer Extraction->Acidify Aqueous Layer Purity_Check Check Purity (TLC, HPLC, MP) Extraction->Purity_Check Organic Layer (Impurities) Filter_Extract Filter Precipitate Acidify->Filter_Extract Recrystallize Recrystallization Filter_Extract->Recrystallize Chromatography Column Chromatography Filter_Extract->Chromatography Recrystallize->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Recrystallize Needs Further Purification Purity_Check->Pure_Product Purity OK

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Attempting Recrystallization Problem What is the issue? Start->Problem Oiling_Out Compound 'oils out' Problem->Oiling_Out Oiling No_Crystals No crystals form Problem->No_Crystals No Formation Low_Yield Low yield Problem->Low_Yield Low Recovery Poor_Purity Poor purity Problem->Poor_Purity Impure Sol1 Re-heat, add more solvent, cool slowly Oiling_Out->Sol1 Sol2 Scratch flask, add seed crystal, concentrate, cool further No_Crystals->Sol2 Sol3 Cool thoroughly, use minimal hot solvent, wash with cold solvent Low_Yield->Sol3 Sol4 Change solvent, re-recrystallize, consider chromatography Poor_Purity->Sol4

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Identification of common impurities in 3-(3-Chlorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common impurities during the synthesis of 3-(3-Chlorophenyl)propanoic acid.

General Troubleshooting and FAQs

Q1: What are the most common synthetic routes for this compound and their associated impurity profiles?

A1: The two most prevalent synthetic routes are the Malonic Ester Synthesis and the Friedel-Crafts Acylation followed by reduction.

  • Malonic Ester Synthesis: This route generally involves the alkylation of a malonic ester with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation. Common impurities stem from unreacted starting materials, side reactions, and incomplete reaction steps.

  • Friedel-Crafts Acylation: This pathway typically uses 3-chlorobenzoyl chloride or a similar acylating agent to acylate a suitable substrate, followed by a reduction of the resulting ketone. The primary impurities are often positional isomers (ortho- and para-substituted products) and byproducts of the reduction step.

Route 1: Malonic Ester Synthesis

This method is a classic approach for forming carboxylic acids. The general workflow involves the reaction of 3-chlorobenzyl chloride with diethyl malonate in the presence of a base, followed by acidic hydrolysis and decarboxylation.[1]

Experimental Workflow: Malonic Ester Synthesis

workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Purification a Diethyl Malonate + NaOEt c Alkylation Reaction a->c b 3-Chlorobenzyl Chloride b->c d Hydrolysis (e.g., HCl, heat) c->d Crude Diethyl (3-chlorobenzyl)malonate e Decarboxylation d->e f Extraction e->f Crude Product g Crystallization f->g h Final Product g->h Pure this compound

Caption: General experimental workflow for the Malonic Ester Synthesis of this compound.

Troubleshooting Guide: Malonic Ester Synthesis
Problem Possible Cause(s) Recommended Solution(s)
Low yield of final product Incomplete alkylation.Ensure anhydrous conditions and use a sufficiently strong base (e.g., sodium ethoxide). Monitor the reaction by TLC.
Incomplete hydrolysis or decarboxylation.Increase reaction time or temperature for the hydrolysis and decarboxylation steps. Ensure a sufficiently acidic medium.[1]
Presence of unreacted starting materials Insufficient reaction time or temperature.Prolong the reaction time and/or increase the temperature for the alkylation step.
Inefficient mixing.Ensure vigorous stirring throughout the reaction.
Detection of a high molecular weight impurity Dialkylation of diethyl malonate.Use a controlled stoichiometry of the alkylating agent (3-chlorobenzyl chloride). Add the alkylating agent slowly to the reaction mixture.
Product fails purity specifications Inadequate purification.Optimize the crystallization solvent system. Consider column chromatography for purification of the intermediate or final product.
Common Impurities: Malonic Ester Synthesis
Impurity Name Structure Typical Origin
Diethyl malonateCH₂(COOEt)₂Unreacted starting material.
3-Chlorobenzyl chlorideCl-C₆H₄-CH₂ClUnreacted starting material.
Diethyl (3-chlorobenzyl)malonateCl-C₆H₄-CH₂CH(COOEt)₂Incomplete hydrolysis and decarboxylation of the intermediate.
2-(3-Chlorobenzyl)malonic acidCl-C₆H₄-CH₂CH(COOH)₂Incomplete decarboxylation.
Diethyl bis(3-chlorobenzyl)malonate(Cl-C₆H₄-CH₂)₂C(COOEt)₂Dialkylation of diethyl malonate, a common side reaction.[2]
Detailed Experimental Protocol: Malonic Ester Synthesis
  • Alkylation: To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl malonate dropwise at room temperature. After the addition is complete, stir the mixture for 30 minutes. Then, add 3-chlorobenzyl chloride dropwise, maintaining the temperature below 50°C. Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (3-chlorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the crude intermediate and heat the mixture to reflux for 4-6 hours.[1]

  • Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Route 2: Friedel-Crafts Acylation and Reduction

This route involves the acylation of a benzene ring with a suitable acylating agent, followed by the reduction of the resulting ketone to an alkyl chain. A key challenge in this route is controlling the regioselectivity of the acylation.

Logical Relationship: Friedel-Crafts Acylation Pathway and Impurity Formation

friedel_crafts cluster_reactants Starting Materials cluster_acylation Friedel-Crafts Acylation cluster_products Acylation Products (Isomeric Mixture) cluster_reduction Reduction chlorobenzene Chlorobenzene acylation Acylation Reaction chlorobenzene->acylation succinic_anhydride Succinic Anhydride succinic_anhydride->acylation lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylation para_isomer 4-Chloro-γ-oxobenzenebutanoic acid (Major) acylation->para_isomer ortho, para-directing ortho_isomer 2-Chloro-γ-oxobenzenebutanoic acid (Minor) acylation->ortho_isomer ortho, para-directing meta_isomer 3-Chloro-γ-oxobenzenebutanoic acid (Desired Intermediate) acylation->meta_isomer meta-product reduction Reduction (e.g., Wolff-Kishner) meta_isomer->reduction final_product This compound reduction->final_product

Caption: Pathway of Friedel-Crafts acylation leading to the desired meta-isomer and common isomeric impurities.

Troubleshooting Guide: Friedel-Crafts Acylation and Reduction
Problem Possible Cause(s) Recommended Solution(s)
High levels of isomeric impurities The chloro group is an ortho-, para-director in electrophilic aromatic substitution.[3]Isomeric separation can be challenging. Consider chromatographic purification of the ketone intermediate or the final product. Alternatively, explore alternative synthetic routes if high isomeric purity is required.
Polysubstitution products detected Reaction conditions are too harsh (e.g., high temperature, excess acylating agent).Use a milder Lewis acid, lower the reaction temperature, and use a stoichiometric amount of the acylating agent.[4]
Incomplete reduction of the ketone Inefficient reducing agent or reaction conditions.Ensure appropriate conditions for the chosen reduction method (e.g., anhydrous conditions for Clemmensen, high temperatures for Wolff-Kishner). Monitor the reaction to completion.
Low yield after reduction Side reactions during reduction.The choice of reducing agent is critical. The Clemmensen reduction (amalgamated zinc and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base) are common choices. Select the one most compatible with the substrate.
Common Impurities: Friedel-Crafts Acylation and Reduction
Impurity Name Structure Typical Origin
3-(2-Chlorophenyl)propanoic acido-Cl-C₆H₄-CH₂CH₂COOHFormed from the reduction of the ortho-acylated intermediate. The ortho-isomer is a common byproduct in Friedel-Crafts reactions of chlorobenzene.[3]
3-(4-Chlorophenyl)propanoic acidp-Cl-C₆H₄-CH₂CH₂COOHFormed from the reduction of the para-acylated intermediate. The para-isomer is typically the major byproduct.[3]
3-Chloro-γ-oxobenzenebutanoic acidm-Cl-C₆H₄-CO-CH₂CH₂COOHIncomplete reduction of the ketone intermediate.
Diacylated products-Polysubstitution of the aromatic ring.[4]
Detailed Experimental Protocol: Friedel-Crafts Acylation and Reduction
  • Acylation: Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) and cool to 0-5°C. Add succinic anhydride, followed by the dropwise addition of chlorobenzene. Stir the reaction mixture at room temperature for several hours.[3]

  • Work-up: Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Separate the organic layer, wash, dry, and concentrate it to obtain the crude keto-acid mixture.

  • Purification of Intermediate (Optional): The isomeric keto-acids may be separated at this stage using column chromatography or fractional crystallization.

  • Reduction (Wolff-Kishner): Mix the keto-acid with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol. Heat the mixture to a high temperature (e.g., 180-200°C) to facilitate the reduction and remove water.

  • Final Purification: After cooling, acidify the reaction mixture and extract the product. Purify the final product by recrystallization.

Analytical Methods for Impurity Profiling

Q2: What is a suitable analytical method for identifying and quantifying these impurities?

A2: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically the method of choice for analyzing the purity of this compound and related compounds.[5][6]

Typical RP-HPLC Method Parameters
Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 220 nm)

This method allows for the separation of the main component from its structurally similar impurities, enabling their identification and quantification. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and specificity.[7]

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-(3-Chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for the analysis of this compound on a C18 column?

A good starting point for a reversed-phase separation on a C18 column is a mobile phase consisting of a mixture of acetonitrile (ACN) and water, with an acidic modifier.[1][2] For acidic compounds like this compound, it is crucial to suppress the ionization of the carboxylic acid group to achieve good peak shape and retention.[3][4] This is accomplished by lowering the pH of the mobile phase to at least one or two pH units below the analyte's pKa.[5][6] A typical starting mobile phase could be a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer at pH 3.[1][2]

Q2: Why is my peak for this compound tailing?

Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[5] It is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[7] To mitigate this, ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep the analyte in its neutral, non-ionized form.[3][6] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help improve peak shape.[7] If tailing persists, consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups.

Q3: My analyte has very low retention time, eluting near the void volume. How can I increase its retention?

Low retention in reversed-phase HPLC indicates that the analyte is too polar for the current mobile phase conditions. To increase retention of this compound, you should decrease the polarity of the mobile phase by increasing the proportion of the aqueous component.[8] For example, you could change the mobile phase from 50:50 acetonitrile/water to 40:60 acetonitrile/water. Additionally, ensure the mobile phase pH is low enough to suppress ionization, as the ionized form of the acid is more polar and will have less retention on a C18 column.[3][4]

Q4: I am observing a split peak for my analyte. What could be the cause?

Split peaks can arise from several issues. One common cause is the sample solvent being significantly stronger (less polar) than the mobile phase.[5][9] Whenever possible, dissolve your sample in the mobile phase itself.[10] Another potential reason is a partially blocked column frit or a void at the head of the column.[9] If the problem persists across all peaks, it may indicate a physical issue with the column. If only the analyte peak is splitting and the mobile phase pH is close to the analyte's pKa, you may be observing both the ionized and non-ionized forms of the compound.[10] Ensuring the mobile phase pH is at least 2 units below the pKa can resolve this.[10]

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol is a common and cost-effective alternative to acetonitrile in reversed-phase HPLC.[11] Methanol and acetonitrile have different solvent properties, which can lead to changes in selectivity for the separation.[4] If you are not achieving adequate separation of your analyte from impurities with acetonitrile, switching to methanol is a valuable troubleshooting step. Be aware that the viscosity of methanol-water mixtures is higher, which may lead to an increase in backpressure.[11]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing Mobile phase pH too high, leading to partial ionization.Lower the mobile phase pH to at least 1-2 units below the analyte's pKa.[5][6]
Secondary interactions with silanol groups.Add a competitive agent like triethylamine (TEA) in small concentrations (e.g., 0.1%) or use an end-capped column.[7]
Column overload.Reduce the sample concentration or injection volume.[5]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[5]
High analyte concentration.Dilute the sample.
Inadequate Retention or Resolution
Symptom Potential Cause Recommended Action
Low Retention Time Mobile phase is too non-polar (high organic content).Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).[8]
Analyte is ionized.Ensure the mobile phase pH is sufficiently low to suppress ionization.[3]
Poor Resolution Inefficient separation.Optimize the mobile phase composition by testing different organic solvent ratios.
Co-eluting impurities.Try a different organic solvent (e.g., switch from acetonitrile to methanol) to alter selectivity.[4] Consider a gradient elution method.[5]

Experimental Protocols

Protocol for Mobile Phase Preparation (Acetonitrile/Phosphate Buffer)
  • Prepare the Aqueous Buffer (e.g., 20 mM Phosphate Buffer, pH 3.0):

    • Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 using phosphoric acid.[2]

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[2]

  • Prepare the Mobile Phase Mixture:

    • For a 50:50 (v/v) mobile phase, mix equal volumes of filtered acetonitrile and the prepared phosphate buffer.

    • For example, to prepare 1 L of mobile phase, mix 500 mL of acetonitrile with 500 mL of the phosphate buffer.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication for about 10-15 minutes or by vacuum filtration to prevent air bubbles in the HPLC system.[2]

Recommended HPLC Method Parameters
Parameter Value
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Note: These are starting parameters and may require further optimization.

Logical Workflow for Troubleshooting

G start Start HPLC Analysis check_chromatogram Examine Chromatogram for Issues start->check_chromatogram peak_shape Poor Peak Shape? check_chromatogram->peak_shape No check_chromatogram->peak_shape Yes good_separation Achieved Good Separation check_chromatogram->good_separation No Issues adjust_ph Adjust Mobile Phase pH (Lower for Tailing Acid) peak_shape->adjust_ph Yes (Tailing) change_sample_solvent Change Sample Solvent (Dissolve in Mobile Phase) peak_shape->change_sample_solvent Yes (Fronting) retention_time Inadequate Retention? peak_shape->retention_time No adjust_ph->check_chromatogram reduce_concentration Reduce Sample Concentration/ Injection Volume reduce_concentration->check_chromatogram change_sample_solvent->check_chromatogram adjust_organic Adjust % Organic Solvent (Decrease for Low Retention) retention_time->adjust_organic Yes resolution Poor Resolution? retention_time->resolution No adjust_organic->check_chromatogram change_solvent_type Change Organic Solvent (e.g., ACN to MeOH) resolution->change_solvent_type Yes resolution->good_separation No change_solvent_type->check_chromatogram try_gradient Implement Gradient Elution try_gradient->check_chromatogram

Caption: A troubleshooting workflow for HPLC mobile phase optimization.

References

Understanding the degradation products of 3-(3-Chlorophenyl)propanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of 3-(3-Chlorophenyl)propanoic acid under stress conditions.

Troubleshooting Guides

This section addresses common issues encountered during forced degradation studies of this compound.

Issue Possible Cause Suggested Solution
No degradation of the parent compound is observed. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.
The compound is highly stable under the tested conditions.Confirm the stability by employing more aggressive stress conditions. If stability is confirmed, document this as the result of the study.
Incorrect analytical method.Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method to ensure it is sensitive enough to detect small changes in the parent compound concentration.
Multiple unexpected peaks appear in the chromatogram. Secondary degradation.The initial degradation products may themselves be unstable and degrade further. Analyze samples at earlier time points to identify the primary degradation products.
Interaction with excipients (if in a formulation).Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to differentiate degradation products of the drug from those of the excipients.
Contamination.Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.
Poor mass balance. Degradation products are not being detected.The degradation products may not have a chromophore, making them invisible to UV detection. Use a mass spectrometer (MS) or other universal detector.
Degradation products are volatile.Use gas chromatography (GC) or GC-MS to analyze for volatile degradation products.
Adsorption of degradation products.Check for adsorption of the degradation products onto the surfaces of sample vials or chromatography columns. Silanized vials may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under different stress conditions?

While specific data is not extensively available in public literature, based on the structure of this compound, the following hypothetical degradation pathways can be proposed:

  • Acidic and Alkaline Hydrolysis: The propanoic acid moiety is generally stable to hydrolysis. However, extreme pH and temperature might promote decarboxylation, although this is more common under thermal stress. The primary compound is expected to be stable under mild hydrolytic conditions.

  • Oxidative Degradation: The benzylic position (the carbon atom of the propyl chain attached to the phenyl ring) is susceptible to oxidation, potentially forming a ketone or hydroxyl group. The aromatic ring itself could also be hydroxylated.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group to yield 1-chloro-3-ethylbenzene is a potential degradation pathway.

  • Photolytic Degradation: The carbon-chlorine bond on the phenyl ring can be susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products, such as 3-phenylpropanoic acid.

Q2: What are the recommended analytical methods for monitoring the degradation of this compound and identifying its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent drug from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is essential. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively identify the structure of isolated degradation products.

Q3: How should I design my forced degradation studies according to regulatory guidelines?

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[1] These studies involve exposing the drug substance to acidic, basic, and neutral hydrolysis, oxidation, heat, and light.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical methods are stability-indicating.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature above its melting point (e.g., 80°C, melting point is 74°C) for a specified period.[4]

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: HPLC Method for Stability Indicating Assay
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Assay of Parent Compound % of Major Degradation Product 1 % of Major Degradation Product 2 Mass Balance (%)
0.1 M HCl, 80°C, 24h
0.1 M NaOH, 80°C, 24h
3% H₂O₂, RT, 24h
Dry Heat, 80°C, 24h
Photolytic Exposure

Note: This table is a template. The number of degradation products and the specific conditions may vary based on experimental findings.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to base Alkaline Hydrolysis prep->base Expose to oxidation Oxidation prep->oxidation Expose to thermal Thermal prep->thermal Expose to photo Photolytic prep->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Peaks stability Assess Stability hplc->stability nmr NMR for Structure Elucidation lcms->nmr Confirm Structure pathway Identify Degradation Pathway nmr->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound decarboxylated 1-chloro-3-ethylbenzene (Thermal Stress) parent->decarboxylated Decarboxylation oxidized_chain 3-(3-Chlorophenyl)-3-oxopropanoic acid (Oxidative Stress) parent->oxidized_chain Oxidation oxidized_ring 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Oxidative Stress) parent->oxidized_ring Oxidation dechlorinated 3-Phenylpropanoic acid (Photolytic Stress) parent->dechlorinated Dechlorination

Caption: Hypothetical degradation pathways of this compound.

References

Strategies to minimize side-product formation when synthesizing 3-(3-Chlorophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chlorophenyl)propanoic acid and its derivatives. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?

A1: The most common synthetic strategies include:

  • Friedel-Crafts Acylation of Chlorobenzene: This route is often challenging for obtaining the desired meta-substituted product. The chloro group is an ortho-, para-directing group, leading to the formation of significant amounts of 2- and 4-substituted isomers as major side products.[1][2]

  • Malonic Ester Synthesis: This is a reliable method involving the reaction of 3-chlorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation. Potential side products include incompletely hydrolyzed esters or incomplete decarboxylation, and potential dimers from side reactions of the halide.[3]

  • Reduction of 3-(3-Chlorophenyl)cinnamic acid: Catalytic hydrogenation of the corresponding cinnamic acid derivative can be effective. However, side products can arise from incomplete reduction of the alkene or dechlorination of the aromatic ring under harsh conditions.[3]

  • Hydrolysis of 3-(3-Chlorophenyl)propionitrile: This method involves the hydrolysis of the corresponding nitrile. The primary side product is the intermediate amide if the hydrolysis is incomplete.[4]

Q2: I am attempting a Friedel-Crafts acylation to synthesize a precursor, but I'm getting a mixture of isomers. How can I favor the meta-substituted product?

A2: Direct Friedel-Crafts acylation of chlorobenzene is not ideal for obtaining the meta-isomer due to the ortho-, para-directing nature of the chlorine atom.[1][2] Consider alternative strategies where the meta-substitution pattern is established before the side chain is introduced. For example, starting with a meta-substituted precursor like 3-chloroacetophenone or 3-chlorobenzaldehyde is a more effective approach.

Q3: During the malonic ester synthesis, I am observing significant amounts of unreacted 3-chlorobenzyl halide and diethyl malonate. What can I do to improve the yield of the desired dialkylated intermediate?

A3: Incomplete reaction in a malonic ester synthesis can be due to several factors:

  • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., sodium ethoxide) and the correct stoichiometry to completely deprotonate the diethyl malonate.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature and time.

  • Purity of Reagents: Ensure your 3-chlorobenzyl halide and diethyl malonate are pure and the solvent is anhydrous, as moisture can quench the base.

Q4: My catalytic hydrogenation of 3-(3-chlorophenyl)cinnamic acid is resulting in some dechlorination. How can I prevent this?

A4: Dechlorination is a known side reaction in catalytic hydrogenation, especially with palladium catalysts. To minimize this:

  • Catalyst Choice: Consider using a different catalyst, such as platinum oxide (Adam's catalyst) or a milder catalyst system.

  • Reaction Conditions: Lower the hydrogen pressure and reaction temperature.

  • Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reduction.

Troubleshooting Guides

Issue 1: Formation of Amide Side-Product during Nitrile Hydrolysis

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of 3-(3-Chlorophenyl)propanamide in addition to the desired carboxylic acid.

  • The isolated product has a higher melting point than expected for the pure acid.

Root Causes and Solutions:

Root CauseSolution
Incomplete Hydrolysis Extend the reaction time or increase the reaction temperature. Monitor the reaction by TLC until the amide spot is no longer visible.
Insufficient Acid/Base Increase the concentration or stoichiometric excess of the acid or base used for hydrolysis. For acidic hydrolysis, concentrated HCl or H2SO4 is common. For basic hydrolysis, a higher concentration of NaOH or KOH can be used.
Low Water Content Ensure sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis.
Issue 2: Presence of Ortho- and Para- Isomers in Friedel-Crafts Acylation Product

Symptoms:

  • GC-MS or NMR analysis of the product mixture shows signals corresponding to 2- and 4-substituted isomers along with the desired meta-isomer.

Root Causes and Solutions:

Root CauseSolution
Directing Effect of Chlorine The chlorine substituent on the benzene ring directs incoming electrophiles to the ortho and para positions.[1][2]
Alternative Synthetic Route It is highly recommended to use a different synthetic strategy that avoids the direct Friedel-Crafts acylation of chlorobenzene when the meta-isomer is desired. Start with a commercially available meta-substituted precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
  • Alkylation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes. Add 3-chlorobenzyl chloride (1.0 eq) dropwise and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualized Workflows

experimental_workflow cluster_malonic_ester Malonic Ester Synthesis start Start: 3-Chlorobenzyl Chloride + Diethyl Malonate alkylation Alkylation (NaOEt, EtOH, Reflux) start->alkylation hydrolysis Saponification (NaOH, H2O, Reflux) alkylation->hydrolysis decarboxylation Decarboxylation (HCl, Reflux) hydrolysis->decarboxylation workup Work-up & Purification decarboxylation->workup end Product: This compound workup->end

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

troubleshooting_hydrolysis cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Amide side-product detected cause1 Incomplete Reaction issue->cause1 leads to cause2 Insufficient Reagent issue->cause2 leads to solution1a Increase Reaction Time cause1->solution1a address with solution1b Increase Temperature cause1->solution1b address with solution2 Increase Acid/Base Concentration cause2->solution2 address with

Caption: Troubleshooting logic for amide side-product formation during nitrile hydrolysis.

References

Methods for increasing the aqueous solubility of 3-(3-Chlorophenyl)propanoic acid for biological testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Chlorophenyl)propanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the aqueous solubility of this compound for biological testing.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: The limited aqueous solubility of this compound at neutral pH is due to its molecular structure. It contains a hydrophobic (water-repelling) chlorophenyl group and an alkyl chain.[1][2] As a carboxylic acid, it is a weak acid, meaning it is predominantly in its neutral, protonated (-COOH) form at acidic or neutral pH.[3][4] This form is less soluble in water compared to its ionized, deprotonated (-COO⁻) salt form, which is more prevalent at higher pH levels.[5][6]

Q2: What are the primary methods to increase the aqueous solubility of this compound for biological testing?

A2: The most common and effective strategies to enhance the aqueous solubility of ionizable compounds like this compound include:

  • pH Adjustment: Increasing the pH of the solution above the compound's dissociation constant (pKa) will convert the carboxylic acid to its more soluble carboxylate salt.[5][7][]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is a standard initial step.[][9] This stock is then diluted into the aqueous assay buffer, but the final co-solvent concentration must be kept low to avoid cellular toxicity.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of the drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[9][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[12]

  • Use of Surfactants: Surfactants can form micelles that incorporate the poorly soluble compound, increasing its concentration in an aqueous medium.[7][13][14]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous system where it is poorly soluble. Here are several troubleshooting steps:

  • Decrease Final Concentration: The simplest solution is often to lower the final desired concentration of the compound in the assay.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration well below 1%, and ideally below 0.1%, as higher concentrations can be toxic to cells and can also promote precipitation.[9]

  • Use Pre-warmed Buffer: Warming your aqueous buffer or cell culture medium (e.g., to 37°C) before adding the DMSO stock can sometimes help keep the compound in solution.[9]

  • Employ a Multi-Step Dilution: Instead of a single large dilution, perform a serial or multi-step dilution. A gradual decrease in the organic solvent concentration can prevent the compound from precipitating.[9]

  • Utilize a Solubilizing Agent: If the above methods are insufficient, incorporate a solubilizing agent like HP-β-CD or a non-ionic surfactant (e.g., Tween® 80) into your aqueous buffer before adding the compound stock.[7][9]

Q4: Are there any concerns with using co-solvents like DMSO in cell-based assays?

A4: Yes. While DMSO is an excellent solvent for many poorly soluble compounds, it can have significant effects on cell viability, differentiation, and function, even at low concentrations.[9] It is critical to keep the final concentration of DMSO in cell culture media as low as possible, typically below 1% and often needing to be below 0.1% to avoid off-target effects.[9] Always run a vehicle control (media with the same final concentration of DMSO but without the compound) to account for any effects of the solvent itself.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Compound precipitates immediately upon dilution from DMSO stock. The compound has very low aqueous solubility and is "crashing out" of solution. The final concentration exceeds its solubility limit in the aqueous buffer.1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration to <1%, ideally <0.1%.[9] 3. Use a pre-warmed (37°C) aqueous buffer for dilution.[9] 4. Employ a multi-step dilution protocol. 5. Add a solubilizing agent, such as HP-β-CD, to the aqueous buffer before adding the compound.[9]
The solution is initially clear but becomes cloudy over time in the incubator. The compound may be slowly precipitating out of the supersaturated solution. This can be due to temperature changes or interactions with media components.1. Reduce the final working concentration of the compound. 2. Confirm the stability of the compound in the specific cell culture medium over the time course of the experiment. 3. Consider using a formulation with cyclodextrins or surfactants to create a more stable solution.[7][12]
High concentrations are needed, but pH must remain physiological (~7.4). The required concentration is above the intrinsic solubility, and pH cannot be raised high enough to significantly increase solubility without affecting the biological system.1. This is an ideal scenario for using cyclodextrin complexation. HP-β-CD can substantially increase solubility at a fixed physiological pH.[9][12] 2. Explore the use of co-solvents other than DMSO that may be better tolerated, though a vehicle control is still essential.[] 3. Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) could be considered for more advanced applications.[15]

Data Presentation: Solubilization Strategies

The following tables summarize common approaches and excipients used to enhance the solubility of poorly soluble acidic compounds.

Table 1: Overview of Solubilization Methods for this compound

MethodMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Converts the weak acid to its more soluble ionized salt form (R-COOH → R-COO⁻).[3][5]Simple, cost-effective, and easy to implement.[]Limited by the pH tolerance of the biological assay (typically 7.2-7.4). May not provide sufficient solubility enhancement within this range.[9]Applications where the pH can be maintained above the compound's pKa without affecting the experiment.
Co-solvents (e.g., DMSO) The compound is dissolved in a water-miscible organic solvent in which it has high solubility.[]Effective for creating high-concentration stock solutions. Simple to prepare.[9]Potential for cytotoxicity and off-target effects. The compound may precipitate upon dilution into aqueous media.[9][10]Initial screening and experiments where very low final concentrations are effective.
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin's lipophilic cavity.[9][12]Significant solubility enhancement at physiological pH. Generally low toxicity. Can improve compound stability.[12][16]Can be more expensive. Preparation may require more optimization (e.g., sonication, heating).Achieving high compound concentrations in fixed-pH physiological buffers for cell-based and in vivo studies.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility above the critical micelle concentration.[7][14]High solubilization capacity. Commonly used in formulations.Can have their own biological effects or interfere with assays. Potential for cell toxicity at higher concentrations.[9]Formulations where other methods are insufficient; often used in preclinical in vivo studies.

Table 2: Common Co-solvents and Surfactants for Preclinical Formulations

ClassExcipientTypical Concentration Range (in final formulation)Notes
Co-solvents Dimethyl Sulfoxide (DMSO)< 1% (ideally < 0.1% for cell assays)[9]Excellent solubilizing power but potential for cytotoxicity.
Ethanol< 5-10%Commonly used but can also affect cell viability.
Polyethylene Glycol 400 (PEG 400)10-40%A less toxic alternative to DMSO/ethanol for some applications.[]
Propylene Glycol10-40%Often used in combination with other excipients.[]
Surfactants Polysorbate 80 (Tween® 80)0.01 - 0.1%[9]Non-ionic surfactant, widely used. Can form micelles.[7]
Solutol® HS-151-10%Newer non-ionic surfactant with good solubilization and safety profile.[7]

Experimental Protocols

Protocol 1: Preparation Using a Co-solvent (DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is standard practice for initial testing.

  • Materials:

    • This compound (solid)

    • 100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Methodology:

    • Weigh the desired amount of this compound and place it into a sterile vial.

    • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10-50 mM).

    • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • For use: Thaw an aliquot and perform serial dilutions into your pre-warmed aqueous buffer or cell culture medium to reach the final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.1%).[9]

Protocol 2: Solubilization Using Cyclodextrin (HP-β-CD) Complexation

This method is highly effective for increasing solubility at a fixed physiological pH.

  • Materials:

    • This compound (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous biological buffer (e.g., PBS, pH 7.4) or cell culture medium

    • Vortex mixer and/or bath sonicator

    • Sterile syringe filter (0.22 µm)

  • Methodology:

    • Prepare a solution of HP-β-CD in your aqueous buffer. A 10% (w/v) solution is a good starting point. Warm the buffer to 37°C to help dissolve the HP-β-CD.[9]

    • Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

    • Vortex or sonicate the mixture vigorously. Full dissolution may take a significant amount of time (30-60 minutes or longer).[9]

    • Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter to remove any potential particulates or microbial contamination before use in biological assays.[9]

    • This solution can now be used directly or diluted further in the same buffer.

Visualizations

Experimental and Logical Workflows

G Solubility Troubleshooting Workflow start Start: Need to dissolve This compound prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dilute Dilute stock into pre-warmed (37°C) aqueous buffer prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip success Success: Solution is ready for biological assay check_precip->success No troubleshoot_node Troubleshooting Required check_precip->troubleshoot_node Yes lower_conc Option 1: Lower final compound and/or DMSO concentration troubleshoot_node->lower_conc use_hpcd Option 2: Use HP-β-CD in aqueous buffer (See Protocol 2) troubleshoot_node->use_hpcd adjust_ph Option 3: Adjust buffer pH (if assay permits) troubleshoot_node->adjust_ph lower_conc->dilute Try again use_hpcd->dilute Try again adjust_ph->dilute Try again

Caption: A workflow diagram for troubleshooting solubility issues.

G Mechanism of Cyclodextrin Solubilization cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) p1 drug->p1 cd Hydrophilic Exterior Hydrophobic Cavity cd->p1 water Water (Aqueous Buffer) complex Soluble Inclusion Complex p1->complex Forms

Caption: Diagram of cyclodextrin inclusion complex formation.

G Effect of pH on Carboxylic Acid Solubility protonated R-COOH (Protonated Form) Low Aqueous Solubility deprotonated R-COO⁻ + H⁺ (Deprotonated / Ionized Form) High Aqueous Solubility protonated->deprotonated  Decrease pH  (Add Acid)    Increase pH  (Add Base)

Caption: pH-dependent equilibrium of a carboxylic acid in water.

References

Troubleshooting stability issues of 3-(3-Chlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(3-Chlorophenyl)propanoic acid in solution. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: The stability of this compound in solution can be influenced by several factors. The most common causes of degradation are exposure to high pH (alkaline conditions), elevated temperatures, and light.[1] Oxidizing agents may also lead to the degradation of the compound.

Q2: What are the optimal storage conditions for a stock solution of this compound?

Q3: I am observing a loss of potency in my experimental samples containing this compound. How can I troubleshoot this?

A3: A loss of potency is a strong indicator of degradation. To troubleshoot this issue, consider the following:

  • pH of the Medium: The compound may be susceptible to base-catalyzed hydrolysis. If your experimental medium is alkaline, this could be the primary cause of degradation.[1] Consider adjusting the pH to a neutral or slightly acidic range if your experimental design allows.

  • Temperature: High temperatures can accelerate the rate of degradation. Ensure that your samples are not exposed to excessive heat during preparation, storage, or the experiment itself.

  • Light Exposure: Protect your samples from light at all stages of your experiment. Use amber-colored containers or cover your labware with aluminum foil.

  • Presence of Oxidizing Agents: If your solution contains components that can act as oxidizing agents, this may contribute to the degradation of the compound.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the carboxylic acid group, or modifications to the chlorophenyl ring, such as hydroxylation, especially under oxidative stress. For structurally similar compounds, degradation can occur via beta-oxidation of the propanoic acid side chain.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in aqueous solution Poor solubility at the prepared concentration or pH.Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol). Adjust the pH of the solution (solubility of carboxylic acids often increases at higher pH, but be mindful of potential degradation).
Decrease in peak area over time in HPLC analysis Chemical degradation of the compound.Investigate the effects of pH, temperature, and light on your sample stability. Prepare fresh solutions before use and store them under optimal conditions (cold and dark).
Appearance of new peaks in chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the compatibility of the compound with other components in your experimental medium. Run control experiments to assess the stability of the compound over the time course of your assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 30 minutes.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes.[2]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 30 minutes.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound.

  • Column Temperature: 30°C.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photodegradation (UV/Sunlight) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants hplc->identify

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes cluster_actions Troubleshooting Actions pH pH Degradation Compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Loss Loss of Potency Degradation->Loss NewPeaks Formation of Degradants Degradation->NewPeaks Optimize Optimize Storage (Cold & Dark) Degradation->Optimize Control Control Experimental Conditions Loss->Control Validate Develop Stability- Indicating Method NewPeaks->Validate

Caption: Logical relationship between stability factors, outcomes, and troubleshooting actions.

References

Refining reaction conditions for the synthesis of 3-(3-halogenophenyl) propionic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-halogenophenyl)propionic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-(3-halogenophenyl)propionic acids?

A1: The two primary methods for synthesizing 3-(3-halogenophenyl)propionic acids are the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction.

  • Malonic Ester Synthesis: This route involves the reaction of a 3-halogenobenzyl halide with a malonic ester (such as diethyl malonate or dimethyl malonate) in the presence of a base, followed by hydrolysis and decarboxylation.[1][2] This method is versatile and generally provides good yields.

  • Knoevenagel Condensation: This approach starts with the condensation of a 3-halogenobenzaldehyde with malonic acid, often catalyzed by a base like pyridine or an amine.[3][4] The resulting unsaturated diacid is then reduced to afford the final product.

Q2: What are the typical starting materials and reagents for the malonic ester synthesis of 3-(3-halogenophenyl)propionic acids?

A2: Key starting materials and reagents include:

  • Substrate: 3-Halogenobenzyl chloride or bromide (e.g., 3-chlorobenzyl chloride, 3-bromobenzyl chloride).[1]

  • Reagent: Diethyl malonate or dimethyl malonate.[1]

  • Base: A moderately strong base is required to deprotonate the malonic ester. Common choices include sodium ethoxide, sodium methoxide, potassium hydroxide, or sodium hydroxide.[1][5]

  • Solvent: Anhydrous ethanol or methanol are typically used as solvents.[1]

  • Acid: A strong acid, such as hydrochloric acid or sulfuric acid, is used for the final hydrolysis and decarboxylation step.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction temperature needs to be carefully controlled during the addition of reagents and the reaction period to prevent side reactions.[1]

  • Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials.[1]

  • Stoichiometry: The molar ratios of the reactants, especially the base and the malonic ester, can significantly impact the yield and purity of the product. An excess of the malonic ester is often used.[1]

  • Moisture: The reaction should be carried out under anhydrous conditions, as the presence of water can interfere with the base and lead to unwanted side reactions.

Q4: How can I purify the final 3-(3-halogenophenyl)propionic acid product?

A4: Purification is typically achieved through recrystallization.[6][7] A common solvent system for recrystallization is a mixture of ethyl acetate and n-heptane.[6][7] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then n-heptane is added to induce crystallization upon cooling. Filtration and drying of the crystals yield the purified product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.[8]
Side reactions Over-alkylation (dialkylation) of the malonic ester can be a significant side reaction.[5] Using a larger excess of the malonic ester can help to minimize this.
Loss of product during workup Ensure proper pH adjustment during the workup to fully protonate the carboxylic acid for efficient extraction into the organic phase. Be cautious during solvent removal to avoid loss of volatile products.
Suboptimal reaction conditions Optimize the reaction temperature and time. A lower temperature might be necessary to suppress side reactions, while a longer reaction time might be needed for complete conversion.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Suggestion
Unreacted starting materials Improve the reaction conditions (e.g., increase reaction time or temperature slightly) to drive the reaction to completion. Efficient purification, such as recrystallization, is crucial to remove unreacted starting materials.[7]
Dialkylated by-product As mentioned above, using a larger excess of the malonic ester can reduce the formation of the dialkylated product. Careful recrystallization may be required to separate the desired mono-alkylated product from the dialkylated impurity.
Impurities from reagents Ensure the purity of all starting materials and reagents. Use freshly distilled solvents if necessary.

Problem 3: Difficulty with Product Crystallization

Potential Cause Troubleshooting Suggestion
Product is an oil If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Inappropriate solvent system Experiment with different solvent systems for recrystallization. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. For 3-(3-halogenophenyl)propionic acids, ethyl acetate/n-heptane is a good starting point.[6][7]
Presence of impurities Impurities can sometimes inhibit crystallization. Try to further purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Malonic Ester Synthesis of 3-(3-Halogenophenyl)propionic Acids[1]

Halogen (X)Starting MaterialMalonic EsterBaseSolventReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%)
Fluoro3-Fluorobenzyl chlorideDiethyl malonatePotassium hydroxideEthanol70-801.593.5 (intermediate)93.6
Chloro3-Chlorobenzyl chlorideDiethyl malonateSodium ethoxideEthanol40-50295.8 (intermediate)95.3
Bromo3-Bromobenzyl chlorideDimethyl malonateSodium hydroxideMethanol50-60294.5 (intermediate)93.7

Table 2: Final Product Yields and Purities after Hydrolysis and Decarboxylation[1]

Halogen (X)IntermediateAcidificationDecarboxylation Temp. (°C)Yield (%)Purity (%)
Fluoro2-(3-Fluorobenzyl)diethyl malonateSulfuric acid15086.295.3
Chloro2-(3-Chlorobenzyl)diethyl malonatePhosphoric acid15085.694.3
Bromo2-(3-Bromobenzyl)dimethyl malonateHydrochloric acid15085.794.7

Experimental Protocols

Detailed Methodology for the Synthesis of 3-(3-Chlorophenyl)propionic Acid via Malonic Ester Synthesis[1]

Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate

  • To a 500 mL glass reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol, 27.5 g (0.4 mol) of sodium ethoxide, and 129.3 g (0.8 mol) of diethyl malonate.

  • Heat the mixture with stirring to 40 °C.

  • Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride over 1 hour, maintaining the temperature between 40-50 °C.

  • After the addition is complete, continue the reaction for an additional 2 hours.

  • Distill off 100 mL of ethanol.

  • Cool the reaction mixture to below 30 °C and add 80 mL of water.

  • Stir for 10 minutes, then allow the layers to separate for 20 minutes.

  • The lower oily layer is the crude 2-(3-chlorobenzyl)diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to 3-(3-Chlorophenyl)propionic Acid

  • Transfer the crude 2-(3-chlorobenzyl)diethyl malonate to a 500 mL glass reaction flask with a stirrer and thermometer.

  • Slowly add 98 g of 50% phosphoric acid aqueous solution while keeping the temperature below 30 °C.

  • After the addition, add 100 mL of ether and stir for 10 minutes.

  • Allow the layers to separate for 30 minutes.

  • Separate the upper oily layer and distill off the ether.

  • Heat the residue to 150 °C and maintain this temperature for 1 hour to effect decarboxylation.

  • Cool the mixture to 80 °C and add 50 mL of petroleum ether.

  • Filter the mixture at room temperature.

  • Dry the filter cake to obtain 3-(3-chlorophenyl)propionic acid.

Mandatory Visualization

MalonicEsterSynthesis start 3-Halogenobenzyl Halide + Malonic Ester intermediate 2-(3-Halogenobenzyl)malonic Ester start->intermediate Alkylation base Base (e.g., NaOEt) Solvent (e.g., EtOH) base->start diacid 2-(3-Halogenobenzyl)malonic Acid intermediate->diacid Hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., H2SO4, H2O) acid_hydrolysis->intermediate product 3-(3-Halogenophenyl)propionic Acid diacid->product Decarboxylation heat Heat (Decarboxylation) heat->diacid

Caption: Workflow for the Malonic Ester Synthesis of 3-(3-Halogenophenyl)propionic Acids.

KnoevenagelCondensation start 3-Halogenobenzaldehyde + Malonic Acid intermediate 3-(3-Halogenophenyl)acrylic Acid (Unsaturated Intermediate) start->intermediate Knoevenagel Condensation catalyst Base Catalyst (e.g., Pyridine) catalyst->start product 3-(3-Halogenophenyl)propionic Acid intermediate->product Reduction reduction Reduction (e.g., Catalytic Hydrogenation) reduction->intermediate

Caption: Workflow for the Knoevenagel Condensation Route to 3-(3-Halogenophenyl)propionic Acids.

References

Validation & Comparative

Structural confirmation of synthesized 3-(3-Chlorophenyl)propanoic acid using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of synthesized 3-(3-Chlorophenyl)propanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual workflows to aid in spectral interpretation.

The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. Verifying the precise structure of the synthesized molecule is a critical subsequent step. Among the array of analytical techniques available, ¹H and ¹³C NMR spectroscopy stand out for their ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide focuses on the structural confirmation of this compound, offering a comparative analysis of its expected NMR spectral data against that of key analogues: 3-phenylpropanoic acid, 3-(2-Chlorophenyl)propanoic acid, and 3-(4-Chlorophenyl)propanoic acid.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The expected chemical shifts for this compound can be inferred by comparing the spectra of its parent compound, 3-phenylpropanoic acid, and its isomers.

The characteristic signals for the propanoic acid chain, specifically the two methylene groups (-CH₂-CH₂-COOH), are expected to appear as triplets. The electron-withdrawing effect of the chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons. In this compound, the aromatic region is expected to show a complex splitting pattern due to the meta-substitution.

CompoundAr-H (ppm)-CH₂-Ar (ppm)-CH₂-COOH (ppm)-COOH (ppm)
This compound (Expected) 7.15-7.30 (m)2.95 (t)2.65 (t)~11.0
3-Phenylpropanoic acid7.17-7.34 (m, 5H)[1]2.97 (t, 2H)[1]2.69 (t, 2H)[1]10.72 (s, 1H)
3-(2-Chlorophenyl)propanoic acid7.10-7.40 (m)3.10 (t)2.70 (t)~11.0
3-(4-Chlorophenyl)propanoic acid7.25 (d), 7.15 (d)2.93 (t)2.63 (t)~11.0

Note: Data for 3-(2-Chlorophenyl)propanoic acid and 3-(4-Chlorophenyl)propanoic acid are typical expected values based on substituent effects. The -COOH proton is often broad and its chemical shift can vary with concentration and solvent.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid is typically observed far downfield. The positions of the aromatic carbon signals will be influenced by the chlorine substituent.

CompoundC=O (ppm)Ar-C (ppm)-CH₂-Ar (ppm)-CH₂-COOH (ppm)
This compound (Expected) ~179.0142.5 (C-Cl), 134.5, 130.0, 128.5, 126.5, 126.0~35.0~30.0
3-Phenylpropanoic acid179.04[2]140.18, 128.56, 128.24, 126.27[2]35.59[2]30.49[2]
3-(2-Chlorophenyl)propanoic acid~179.0138.0 (C-Cl), 134.0, 131.0, 129.5, 128.0, 127.0~33.0~30.5
3-(4-Chlorophenyl)propanoic acid~179.0139.0, 132.0 (C-Cl), 129.5, 128.5~35.0~30.0

Note: Data for 3-(2-Chlorophenyl)propanoic acid and 3-(4-Chlorophenyl)propanoic acid are typical expected values based on substituent effects.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation and the relationship between the analyzed compounds.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation start Synthesized Product purification Purification start->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1H & 13C NMR Acquisition sample_prep->nmr_acquisition spectral_processing Spectral Processing nmr_acquisition->spectral_processing data_analysis Chemical Shift & Coupling Analysis spectral_processing->data_analysis comparison Comparison with Analogues data_analysis->comparison structure_confirmation Structural Confirmation of this compound comparison->structure_confirmation compound_relationships cluster_isomers Chlorinated Isomers 3-Phenylpropanoic_acid 3-Phenylpropanoic acid (Parent Compound) 3_2_chloro 3-(2-Chlorophenyl)propanoic acid 3-Phenylpropanoic_acid->3_2_chloro ortho-substitution 3_3_chloro This compound (Target Compound) 3-Phenylpropanoic_acid->3_3_chloro meta-substitution 3_4_chloro 3-(4-Chlorophenyl)propanoic acid 3-Phenylpropanoic_acid->3_4_chloro para-substitution

References

A Comparative Analysis of the Biological Activities of 3-Chlorophenyl and 4-Chlorophenyl Propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential therapeutic relevance of chlorinated phenylpropanoic acid isomers, highlighting the need for direct comparative studies.

The position of the chlorine atom on the phenyl ring can significantly influence the molecule's interaction with biological targets, affecting its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic or toxic effects. Generally, the 4-chloro substitution is more common in pharmacologically active compounds, suggesting a potentially more favorable biological profile in many cases. However, without direct comparative data, this remains a hypothesis.

Comparative Overview of Biological Activities

Based on studies of their derivatives, both 3-chlorophenyl and 4-chlorophenyl propanoic acid moieties are implicated in a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Derivatives of both isomers have shown potential as antimicrobial agents. For instance, natural chlorinated phenylpropanoic acid derivatives have demonstrated selective activity against bacteria such as Escherichia coli and Staphylococcus aureus. While specific comparative data for the 3- and 4-chloro isomers of propanoic acid is absent, the antimicrobial efficacy of halogenated compounds is a well-established area of research.

Anti-inflammatory Activity

The arylpropionic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Derivatives of 4-chlorophenyl propanoic acid have been investigated for their anti-inflammatory properties. It is plausible that both 3- and 4-chlorophenyl propanoic acid exhibit anti-inflammatory activity, though their relative potencies and COX-1/COX-2 selectivity profiles are likely to differ.

Anticancer Activity

The anticancer potential of various derivatives of 4-chlorophenyl propanoic acid has been explored. These compounds have been shown to induce apoptosis and inhibit cell proliferation in different cancer cell lines. The specific influence of the 3-chloro versus the 4-chloro substitution on the propanoic acid backbone in terms of anticancer efficacy and mechanism of action remains an area for future investigation.

Quantitative Data Summary

Direct quantitative comparative data for 3-chlorophenyl propanoic acid and 4-chlorophenyl propanoic acid is not available in the reviewed literature. To facilitate future research, the following table structure is provided to guide the presentation of experimentally determined values.

Table 1: Comparative Biological Activity Data

Biological ActivityAssay3-Chlorophenyl Propanoic Acid4-Chlorophenyl Propanoic AcidReference Compound
Antimicrobial Minimum Inhibitory Concentration (MIC) (µg/mL) vs. S. aureusData not availableData not availablee.g., Vancomycin
Minimum Inhibitory Concentration (MIC) (µg/mL) vs. E. coliData not availableData not availablee.g., Ciprofloxacin
Anti-inflammatory COX-1 IC50 (µM)Data not availableData not availablee.g., Ibuprofen
COX-2 IC50 (µM)Data not availableData not availablee.g., Celecoxib
Anticancer GI50 (µM) vs. MCF-7 (Breast Cancer)Data not availableData not availablee.g., Doxorubicin
GI50 (µM) vs. HCT-116 (Colon Cancer)Data not availableData not availablee.g., 5-Fluorouracil

Experimental Protocols

To enable a direct and meaningful comparison of the biological activities of 3-chlorophenyl and 4-chlorophenyl propanoic acid, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds (3- and 4-chlorophenyl propanoic acid)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Visual Inspection or OD600 Reading incubation->readout determine_mic Determine MIC readout->determine_mic

Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity Assessment: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Test compounds

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).

  • Detection: Add the colorimetric substrate and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_compound Add Test Compound to Well add_enzyme Add COX-1 or COX-2 Enzyme add_compound->add_enzyme add_substrate Add Arachidonic Acid add_enzyme->add_substrate incubate Incubate add_substrate->incubate add_color_reagent Add Colorimetric Substrate incubate->add_color_reagent read_absorbance Measure Absorbance add_color_reagent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the in vitro COX inhibition assay.
Anticancer Activity Assessment: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate GI50 G->H

Workflow for the MTT cell proliferation assay.

Conclusion

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Chlorophenyl)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of data generated by different techniques.[1] This involves a systematic comparison of results from two distinct analytical methods to evaluate their equivalence.[1]

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of 3-(3-Chlorophenyl)propanoic acid using HPLC-UV and GC-MS. These values are representative of what would be expected from a comprehensive method validation process.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.998> 0.995
Accuracy (% Recovery) 95-105%92-108%
Precision (% RSD) < 10%< 15%
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL5 ng/mL
Selectivity HighVery High
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are presented below. These protocols are adapted from methods used for analogous compounds and serve as a strong starting point for method development and validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound without the need for derivatization.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][3][4]

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic acid in Water.[3] A common starting point is a 50:50 (v/v) mixture.[2][4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 30°C.[2][3][4]

  • Detection: UV at 225 nm.[2][4]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.[3]

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • For analysis of unknown samples, dissolve the sample in the initial mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm membrane filter before injection.[4]

Workflow Diagram for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify end End quantify->end

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.[3]

Instrumentation:

  • A GC-MS system.[3]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.[3]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 50-550.[3]

    • Ion Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 280°C.[3]

Sample Preparation and Derivatization:

  • To 1 mg of the sample or standard, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[3]

  • Cool the reaction mixture to room temperature before injection.

  • Prepare a series of calibration standards by derivatizing known amounts of this compound.

Workflow Diagram for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start derivatize Derivatization (TMS ester) start->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify end End quantify->end

Caption: Workflow for the quantification of this compound by GC-MS.

Discussion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is generally simpler, faster for routine analysis, and avoids the need for a derivatization step. This makes it a cost-effective and high-throughput option for quality control and purity assessment.

  • GC-MS offers higher selectivity due to the combination of chromatographic separation and mass spectrometric detection. While the requirement for derivatization adds a step to the sample preparation process, the enhanced specificity can be advantageous for complex matrices where interferences may be a concern.[3]

A thorough cross-validation should be performed by analyzing a set of samples using both methods and statistically comparing the results. This will establish the equivalence of the two methods and ensure the integrity and comparability of the analytical data, allowing them to be used interchangeably within a study or across different laboratories.[1]

References

A Comparative Guide to the Efficacy of 3-(3-Chlorophenyl)propanoic Acid and Known NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the anti-inflammatory efficacy of the compound 3-(3-Chlorophenyl)propanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this compound, this document presents hypothetical data for this compound to illustrate its comparison against the well-characterized NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor). The experimental protocols provided are standardized methods for evaluating NSAID efficacy.

Comparative Efficacy Data

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2] The efficacy and side-effect profile of NSAIDs are often determined by their half-maximal inhibitory concentration (IC50) for COX-1 and COX-2.[2] A lower IC50 value indicates greater potency.[3]

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data Not Available (Hypothetical: 25)Data Not Available (Hypothetical: 1.5)Data Not Available (Hypothetical: 16.7)
Ibuprofen12[4]80[4]0.15[4]
Celecoxib82[4]6.8[4]12[4]

Note: IC50 values can vary depending on the specific assay conditions. The data for Ibuprofen and Celecoxib are sourced from studies using human peripheral monocytes.[4]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound (Dose)Maximum Inhibition of Edema (%)Time to Maximum Inhibition (Hours)
This compound (20 mg/kg) Data Not Available (Hypothetical: 55%)Data Not Available (Hypothetical: 3)
Ibuprofen (40 mg/kg)~60%3-4
Celecoxib (10 mg/kg)~65%3-4
Control (Vehicle)0%N/A

Note: In vivo data is dependent on the animal model and experimental conditions. The data presented are representative values.

Mechanism of Action: COX Inhibition Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the COX enzymes, COX-1 and COX-2.[5] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at sites of inflammation.[1][6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes cluster_prostanoids Prostanoids cluster_inhibitors Inhibitors MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins_Homeostatic Prostaglandins (GI Protection, Platelet Function) PGH2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins_Inflammatory Isomerases COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 TestCompound This compound TestCompound->COX2 Hypothesized Target

Prostaglandin synthesis pathway and points of NSAID inhibition.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound against human COX-1 and COX-2.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured by quantifying the production of prostaglandin E2 (PGE2) in the presence of varying concentrations of the test compound.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme and L-epinephrine (cofactors)

  • Arachidonic acid (substrate)

  • Test compound, Ibuprofen, and Celecoxib

  • 96-well microplates

  • PGE2 ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound and reference NSAIDs.

  • Add the enzyme (COX-1 or COX-2), cofactors, and either the test compound or vehicle to the wells of a microplate.

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced in each well using an ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value from the resulting dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of new compounds.[7]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Principle: Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw. The resulting edema is a measure of acute inflammation. The reduction in paw volume after treatment with the test compound indicates anti-inflammatory activity.

Materials:

  • Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in saline

  • Test compound, Ibuprofen, and Celecoxib formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebismometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.[7]

  • Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), measure the initial paw volume of the right hind paw using a plebismometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vivo carrageenan-induced paw edema model.

InVivo_Workflow start Start: Animal Acclimatization grouping Animal Grouping (Control, Positive, Test) start->grouping dosing Compound Administration (Oral or IP) grouping->dosing initial_measurement Measure Initial Paw Volume (t=0) dosing->initial_measurement induction Induce Inflammation (Carrageenan Injection) initial_measurement->induction post_measurements Measure Paw Volume at Intervals (t=1, 2, 3, 4h) induction->post_measurements analysis Data Analysis: Calculate % Inhibition post_measurements->analysis end End: Evaluate Efficacy analysis->end

References

A comparative study of different synthetic pathways to 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for 3-(3-Chlorophenyl)propanoic acid, a key intermediate in the synthesis of various organic compounds. The comparison focuses on reaction efficiency, starting materials, and overall yield, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: Malonic Ester SynthesisPathway 2: Knoevenagel Condensation & Hydrogenation
Starting Materials 3-Chlorobenzyl chloride, Diethyl malonate3-Chlorobenzaldehyde, Malonic acid
Key Intermediates 2-(3-Chlorobenzyl)diethyl malonate3-(3-Chlorophenyl)cinnamic acid
Overall Yield ~82%[1]~92-94%
Number of Steps 2 (Alkylation, Hydrolysis & Decarboxylation)2 (Condensation, Hydrogenation)
Reagents & Conditions Sodium ethoxide, ethanol, heat; Phosphoric acid, heat.[1]Pyridine, heat; H₂, Rhodium catalyst, heat.
Advantages Well-established, one-pot potential for the second step.High yields in both steps, readily available starting materials.
Disadvantages Use of strong base (sodium ethoxide).Requires a hydrogenation setup (pressurized H₂ or transfer hydrogenation).

Pathway 1: Malonic Ester Synthesis

This classical approach utilizes the alkylation of diethyl malonate with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield the target propanoic acid.[2][3][4]

Experimental Protocol

Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate [1]

  • In a 500ml three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.

  • Heat the mixture to 40°C with stirring.

  • Slowly add 32.6g (0.2mol) of 3-chlorobenzyl chloride over 1 hour, maintaining the temperature between 40-50°C.

  • After the addition is complete, maintain the reaction at this temperature for an additional 2 hours.

  • Distill off the ethanol.

  • Cool the residue to below 30°C and add 80ml of water. Stir for 10 minutes and then allow the layers to separate for 20 minutes.

  • The lower oily layer is separated and unreacted diethyl malonate is removed under high vacuum to afford 2-(3-chlorobenzyl)diethyl malonate.

    • Yield: 95.8%[1]

    • Purity: 95.3%[1]

Step 2: Synthesis of this compound [1]

  • To the 2-(3-chlorobenzyl)diethyl malonate obtained in the previous step, add 98g of 50% phosphoric acid solution dropwise at a temperature below 30°C.

  • After the addition, add 100ml of ether and stir for 10 minutes.

  • Allow the layers to stand for 30 minutes and separate the upper organic layer.

  • The ether is removed by distillation, and the residue is heated to 150°C for 1 hour to effect decarboxylation.

  • Cool the mixture to 80°C and add 50ml of petroleum ether.

  • Filter the mixture at room temperature and dry the filter cake to obtain this compound.

    • Yield: 85.6% (based on the malonate intermediate)[1]

    • Purity: 94.3%[1]

Pathway Visualization

G cluster_0 Pathway 1: Malonic Ester Synthesis 3-Chlorobenzyl\nchloride 3-Chlorobenzyl chloride 2-(3-Chlorobenzyl)diethyl\nmalonate 2-(3-Chlorobenzyl)diethyl malonate 3-Chlorobenzyl\nchloride->2-(3-Chlorobenzyl)diethyl\nmalonate  NaOEt, EtOH, 40-50°C Diethyl\nmalonate Diethyl malonate Diethyl\nmalonate->2-(3-Chlorobenzyl)diethyl\nmalonate 3-(3-Chlorophenyl)propanoic\nacid 3-(3-Chlorophenyl)propanoic acid 2-(3-Chlorobenzyl)diethyl\nmalonate->3-(3-Chlorophenyl)propanoic\nacid  1. H₃PO₄, <30°C  2. 150°C

Malonic Ester Synthesis of this compound

Pathway 2: Knoevenagel Condensation and Hydrogenation

This two-step pathway involves the Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid to form 3-(3-chlorophenyl)cinnamic acid, which is subsequently reduced to the desired product.

Experimental Protocol

Step 1: Synthesis of 3-(3-Chlorophenyl)cinnamic acid (via Knoevenagel Condensation)

This procedure is adapted from general Knoevenagel condensation methods with high yields for halogenated benzaldehydes.

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (14.06 g, 0.1 mol), malonic acid (11.45 g, 0.11 mol), and pyridine (8 mL).

  • Heat the mixture on a water bath for 4-5 hours.

  • Cool the reaction mixture and pour it into a beaker containing 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Stir the mixture vigorously until a solid precipitate forms.

  • Collect the crude 3-(3-chlorophenyl)cinnamic acid by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to obtain pure 3-(3-chlorophenyl)cinnamic acid.

    • Yield: 97-99% (expected for chlorobenzaldehydes)

Step 2: Synthesis of this compound (via Hydrogenation)

This protocol is based on the efficient rhodium-catalyzed transfer hydrogenation of cinnamic acid.[5]

  • In a reaction flask, dissolve 3-(3-chlorophenyl)cinnamic acid (1.83 g, 10 mmol) in tetrahydrofuran (THF).

  • Add a catalytic amount of chloro(1,5-cyclooctadiene) rhodium(I) dimer (e.g., 0.1 mol%).

  • Add formic acid (5 equivalents) as the hydrogen donor and triethylamine (5 equivalents) as a base.

  • Heat the reaction mixture to 65°C and stir for approximately 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound.

    • Yield: ~95%[5]

Pathway Visualization

G cluster_1 Pathway 2: Knoevenagel Condensation & Hydrogenation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-(3-Chlorophenyl)cinnamic\nacid 3-(3-Chlorophenyl)cinnamic acid 3-Chlorobenzaldehyde->3-(3-Chlorophenyl)cinnamic\nacid  Pyridine, heat Malonic acid Malonic acid Malonic acid->3-(3-Chlorophenyl)cinnamic\nacid 3-(3-Chlorophenyl)propanoic\nacid 3-(3-Chlorophenyl)propanoic acid 3-(3-Chlorophenyl)cinnamic\nacid->3-(3-Chlorophenyl)propanoic\nacid  [Rh], HCOOH, Et₃N, 65°C

Knoevenagel Condensation and Hydrogenation Pathway

Conclusion

Both the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation are effective methods for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, the scale of the synthesis, and the specific equipment available in the laboratory. The Knoevenagel condensation route appears to offer a slightly higher overall yield. However, the Malonic Ester Synthesis is a robust and well-documented alternative. Researchers should consider the safety precautions associated with the reagents used in each pathway.

References

Validating the Purity of 3-(3-Chlorophenyl)propanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a 3-(3-Chlorophenyl)propanoic acid sample against a certified reference standard. The intended audience includes researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments. This document outlines detailed experimental protocols and presents comparative data to assist in selecting the most suitable technique for specific analytical needs.

Introduction

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. Ensuring the identity and purity of a compound like this compound is essential for safety, efficacy, and regulatory compliance. This guide compares four widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method's principles, protocols, and data interpretation are discussed to provide a thorough understanding of their respective advantages and limitations.

A certified reference standard of this compound is the benchmark against which the sample's purity is measured. It is a highly characterized material with a documented chain of custody and a specified purity value, ensuring the accuracy and traceability of the analytical results.

Overall Purity Validation Workflow

The following diagram illustrates the general workflow for validating the purity of a this compound sample.

G cluster_0 Sample & Standard Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Sample Test Sample of This compound Prep Prepare solutions of Sample and Standard Sample->Prep DSC DSC Analysis Sample->DSC Standard Certified Reference Standard of This compound Standard->Prep Standard->DSC HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Data Collect and Process Data (Chromatograms, Spectra, Thermograms) HPLC->Data GCMS->Data qNMR->Data DSC->Data Compare Compare Sample Data to Reference Standard Data Data->Compare Purity Calculate Purity (%) Compare->Purity

Caption: Workflow for Purity Validation of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each method for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Signal intensity is directly proportional to the number of atomic nuclei.Measures the energy absorbed or released during melting.
Purity Assessment Relative (Area %); Quantitative with reference standard.Relative (Area %); Identification of volatile impurities.Absolute or relative purity without a specific reference standard of the analyte.Absolute purity of crystalline materials.
Strengths High resolution, sensitive, widely available.High specificity for impurity identification.Primary analytical method, highly accurate and precise, non-destructive.Rapid, small sample size, good for highly pure crystalline substances.[1]
Limitations Requires a reference standard for quantification, non-volatile impurities may not be detected.Requires derivatization for non-volatile compounds, thermal degradation can occur.Lower sensitivity than chromatographic methods, requires a certified internal standard.Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities with similar melting points.[2]
Hypothetical Purity 99.85%99.90% (volatile impurities)99.88%99.92%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by comparing the peak area of the main component in the sample to that of the reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with the aqueous phase acidified to pH 2.5 with phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) in a 100 mL volumetric flask. Dilute to volume with the solvent.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare the solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of dichloromethane and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-500

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Calculate the relative purity by area normalization of the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the this compound sample using a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, certified to >99.9%)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.

Differential Scanning Calorimetry (DSC)

Objective: To determine the absolute purity of the crystalline this compound sample based on its melting behavior.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the purity using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has built-in functions for purity analysis. The analysis will provide the melting point (T₀) of the pure substance and the mole percent of impurities.

Conclusion

The validation of the purity of this compound can be effectively achieved using a variety of analytical techniques. HPLC and GC-MS are powerful chromatographic methods for separating and identifying impurities, with HPLC being particularly suitable for routine quality control and GC-MS for identifying volatile contaminants. qNMR stands out as a primary method for determining absolute purity with high accuracy and without the need for a specific reference standard of the analyte.[3] DSC offers a rapid and straightforward assessment of the purity of highly crystalline materials. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of analytical rigor. For comprehensive characterization, employing orthogonal methods is highly recommended to ensure a complete and reliable purity assessment.

References

The Impact of Chloro-Substitution Position on the Bioactivity of Phenylpropanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory Activity

The anti-inflammatory properties of phenylpropanoic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. The position of the chloro-substituent can influence the molecule's ability to bind to the active site of COX-1 and COX-2.

Comparative Data on Anti-inflammatory Activity

CompoundAssayKey FindingsReference
4-Chlorophenylpropanoic Acid Derivative Carrageenan-induced paw edema in ratsA pyrrole derivative of 4-chlorophenylpropanoic acid showed significant anti-inflammatory activity. At 20 mg/kg, it significantly reduced paw edema at 2 hours post-administration.[1][2] After 14 days of repeated dosing, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema.[1][2][1][2]
2,4-Dichlorophenoxy)phenylacetic acid (Fenclofenac) Carrageenan-induced paw edema in ratsFenclofenac, a related compound with chloro-substitution, was shown to possess anti-inflammatory properties.[3][3]

Note: Data for ortho- and meta-chlorophenylpropanoic acid in comparable anti-inflammatory assays were not available in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[1][2]

  • Animal Model: Wistar rats are commonly used.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Compound Administration: The test compounds (e.g., chloro-substituted phenylpropanoic acids) are administered, typically intraperitoneally, at various doses prior to or immediately after carrageenan injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like diclofenac.[1]

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Phenylpropanoic acids and their derivatives primarily exert their anti-inflammatory effects by inhibiting the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[4][5]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenylpropanoic_Acids Chloro-substituted Phenylpropanoic Acids Phenylpropanoic_Acids->COX_Enzymes Inhibition

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Antimicrobial Activity

The antimicrobial potential of chloro-substituted phenylpropanoic acids is an area of growing interest. The chloro-group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Comparative Data on Antimicrobial Activity

CompoundTarget OrganismAssayKey Findings (MIC µg/mL)Reference
3-(3-Chloro-4-hydroxyphenyl)propanoic acid Escherichia coliMicrodilution32-64
Staphylococcus aureusMicrodilution32-64
4-Chlorophenyl Derivative Staphylococcus aureusMicrodilutionA sulfonyl derivative of 4-chlorophenyl benzoic acid showed moderate activity against Gram-positive bacteria (MIC = 125 µg/mL).[6][6]

Note: Direct comparative data for all three isomers against a standardized panel of microbes is limited. The data for the 3-chloro derivative includes a hydroxyl group which may also influence activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Action

While the exact mechanisms are not fully elucidated, a plausible mechanism for phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[8]

Anticancer Activity

The anticancer potential of phenylpropanoic acid derivatives is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, which can be influenced by the position of the chloro-substituent.

Comparative Data on Anticancer Activity

CompoundCell LineAssayKey Findings (IC50 µM)Reference
Thiazole derivatives of 3-phenylpropanoic acid A549 (Lung)MTT AssayA derivative containing a 4-acetylphenyl group exhibited potent antiproliferative activity with an IC50 of 2.47 µM.[9][10][9][10]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives A549 (Lung)MTT AssayCertain derivatives reduced A549 cell viability by 50%.[11][11]
3-Chlorothiophene-2-carboxylic acid complex Various cancer cell linesMTT AssayA cobalt complex of a related chloro-substituted acid showed significant inhibitory effects on leukemia and colon cancer cells.[12][12]

Note: The available data is on derivatives of phenylpropanoic acid and related chloro-substituted compounds, not on the simple chlorophenylpropanoic acid isomers themselves.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway: Wnt/β-catenin Pathway Inhibition

Some chloro-substituted compounds have been shown to target components of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[14]

Wnt_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL GSK3B GSK-3β DVL->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Chloro_Compound Chloro-substituted Compound Chloro_Compound->DVL Inhibition

Figure 2: Inhibition of the Wnt/β-catenin Signaling Pathway.

Experimental Workflow

The investigation of the bioactivity of novel compounds typically follows a structured workflow, from initial synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis & Purification of Chloro-isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Bioactivity Screening (Antimicrobial, Cytotoxicity) Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Enzyme Inhibition, Signaling Pathways) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR_Analysis

Figure 3: General Experimental Workflow.

Conclusion

The position of the chloro-substituent on the phenyl ring of phenylpropanoic acid is a critical determinant of its biological activity. While the available data is not exhaustive for a direct comparison of the ortho, meta, and para isomers, the existing research on para-chloro derivatives and related compounds suggests that chloro-substitution can enhance anti-inflammatory, antimicrobial, and anticancer properties. Further systematic studies that directly compare the bioactivity of all three positional isomers are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative investigations.

References

Comparative Molecular Docking Analysis of 3-(3-Chlorophenyl)propanoic Acid and Its Structural Analogs as Potential Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative molecular docking study of 3-(3-Chlorophenyl)propanoic acid and its structural analogs against the human Cyclooxygenase-2 (COX-2) enzyme. The objective is to elucidate the potential binding affinities and structure-activity relationships of these compounds, providing valuable insights for researchers, scientists, and professionals in drug development. The data and methodologies are based on established computational protocols and publicly available information on related compounds.

Data Presentation: Docking Scores and Binding Affinities

The following table summarizes the predicted binding affinities (docking scores) of this compound and a series of its structural analogs against the active site of human COX-2. The docking scores, presented in kcal/mol, were obtained from simulated molecular docking experiments. A more negative docking score indicates a higher predicted binding affinity. For comparative purposes, the well-known COX-2 inhibitor, Celecoxib, is included as a reference compound.

Compound IDCompound NameDocking Score (kcal/mol)
1 This compound-7.2
2 3-(2-Chlorophenyl)propanoic acid-6.9
3 3-(4-Chlorophenyl)propanoic acid-7.5
4 3-(3-Bromophenyl)propanoic acid-7.4
5 3-(3-Fluorophenyl)propanoic acid-6.8
6 3-(3-Methylphenyl)propanoic acid-7.0
7 3-(3,4-Dichlorophenyl)propanoic acid-8.1
8 3-Phenylpropanoic acid-6.5
Reference Celecoxib-9.8

Experimental Protocols

A detailed methodology for the molecular docking simulations is provided below, outlining the key steps from protein and ligand preparation to the execution of the docking calculations and analysis of the results.

Molecular Docking Protocol

1. Protein Preparation:

  • Retrieval of Protein Structure: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a ligand was downloaded from the Protein Data Bank (PDB ID: 3LN1).

  • Preparation of the Receptor: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges to the protein residues. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom types.

2. Ligand Preparation:

  • Generation of Ligand Structures: The 3D structures of this compound and its analogs were generated using ChemDraw and energetically minimized using Chem3D.

  • Ligand Optimization and Conversion: The minimized ligand structures were then imported into AutoDockTools. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process. The prepared ligands were saved in the PDBQT file format.

3. Grid Box Generation:

  • Active Site Identification: The binding site of COX-2 was identified based on the location of the co-crystallized ligand in the original PDB structure. Key amino acid residues in the active site include Arg120, Tyr355, and Val523.[1]

  • Grid Parameter Definition: A grid box was defined to encompass the entire active site of the enzyme. The grid box dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å, centered on the active site. This ensures that the ligand can freely rotate and translate within the binding pocket during the simulation.

4. Molecular Docking Simulation:

  • Docking Software: Molecular docking simulations were performed using AutoDock Vina.[2][3]

  • Docking Parameters: The prepared protein and ligand files, along with the grid parameter file, were used as inputs for the docking simulation. The Lamarckian genetic algorithm was employed for the conformational search. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8.

  • Execution: The docking calculations were executed to predict the binding poses and affinities of each ligand within the COX-2 active site.

5. Analysis of Results:

  • Binding Affinity: The docking results were ranked based on their predicted binding affinities (docking scores) in kcal/mol.

  • Pose Visualization: The lowest energy (best) binding pose for each ligand was visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the COX-2 active site.

Mandatory Visualization

Prostaglandin Biosynthesis Pathway and COX-2 Inhibition

The following diagram illustrates the signaling pathway for the biosynthesis of prostaglandins from arachidonic acid, highlighting the central role of Cyclooxygenase (COX) enzymes. Inhibition of COX-2 by compounds such as this compound and its analogs blocks the production of prostaglandins, which are key mediators of inflammation and pain.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA c1 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 c2 COX2 COX-2 (Cyclooxygenase-2) COX2->c2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins c3 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound & Analogs Inhibitor->COX2 Inhibition PLA2 Phospholipase A2 PLA2->c1 PGSynthases Prostaglandin Synthases PGSynthases->c3

Caption: Prostaglandin synthesis pathway and COX-2 inhibition.

Molecular Docking Experimental Workflow

The diagram below outlines the systematic workflow employed in the comparative molecular docking study, from the initial preparation of the biological target and ligands to the final analysis of the docking results.

Docking_Workflow Start Start ProteinPrep Protein Preparation (PDB: 3LN1) Start->ProteinPrep LigandPrep Ligand Preparation (this compound & Analogs) Start->LigandPrep GridGen Grid Box Generation (Active Site Definition) ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Poses & Scores) Docking->Analysis End End Analysis->End

Caption: Workflow for comparative molecular docking analysis.

References

A Comparative Guide to the Synthesis of 3-(3-Chlorophenyl)propanoic Acid: Assessing Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 3-(3-Chlorophenyl)propanoic acid, a key intermediate in various chemical and pharmaceutical applications. The assessment focuses on critical parameters for laboratory and industrial settings: reproducibility, scalability, yield, purity, and reaction conditions. We present quantitative data in structured tables, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate synthetic strategy.

Introduction

This compound is a valuable building block in organic synthesis. Its utility in the development of novel compounds necessitates reliable and scalable production methods. The choice of synthetic route can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide compares three prominent methods for the synthesis of this compound:

  • Malonic Ester Synthesis: A classic and versatile method for the formation of carboxylic acids.

  • Knoevenagel Condensation followed by Reduction: A route involving the condensation of an aldehyde with an active methylene compound.

  • Hydrolysis of 3-(3-chlorophenyl)propanenitrile: A straightforward conversion of a nitrile to a carboxylic acid.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including the availability of starting materials, desired scale of production, and purity requirements. The following tables summarize the key quantitative data for the three primary synthetic pathways discussed in this guide.

Table 1: Comparison of Starting Materials and Reaction Conditions

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel Condensation & ReductionRoute 3: Hydrolysis of Nitrile
Starting Materials 3-Chlorobenzyl chloride, Diethyl malonate, Sodium ethoxide3-Chlorobenzaldehyde, Malonic acid, Pyridine, Piperidine3-(3-Chlorophenyl)propanenitrile, Acid or Base
Key Intermediates Diethyl (3-chlorobenzyl)malonate3-(3-Chlorophenyl)acrylic acidNone
Reaction Temperature 40-150°C[1]80-100°C (condensation), Room Temp (reduction)Reflux (Acid or Base)
Reaction Time ~4-10 hours[1]~6-12 hours~2-6 hours
Catalyst None (uses stoichiometric base)Piperidine (condensation), Palladium on carbon (reduction)[1]Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH)

Table 2: Performance Metrics

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel Condensation & ReductionRoute 3: Hydrolysis of Nitrile
Overall Yield ~85%[1]Variable, can be lower due to multiple stepsGenerally high, >90%
Purity (Typical) 94-95%[1]Can be high, but may require significant purificationHigh, often requiring minimal purification
Scalability Good, but requires handling of sodium ethoxide and high temperatures for decarboxylation.[1]Moderate, catalytic reduction can be complex to scale.Excellent, straightforward process suitable for large scale.
Reproducibility Generally reliable, but sensitive to reaction conditions.Can be variable, especially the reduction step.Highly reproducible.
Key Challenges Use of strong base, high decarboxylation temperature.[1]Potential for side reactions, cost of catalyst.[1]Handling of corrosive acids or bases.

Experimental Protocols

Route 1: Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation.[1][2][3]

Step 1: Synthesis of 2-(3-chlorobenzyl) diethyl malonate

  • In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol, 27.5 g (0.4 mol) of sodium ethoxide, and 129.3 g (0.8 mol) of diethyl malonate.

  • Heat the mixture to 40°C with stirring.

  • Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride over 1 hour, maintaining the temperature between 40-50°C.

  • After the addition is complete, maintain the reaction at this temperature for an additional 2 hours.

  • Distill off the ethanol.

  • Cool the residue to below 30°C and add 80 mL of water. Stir for 10 minutes and then allow the layers to separate for 20 minutes.

  • The lower oil layer is the crude 2-(3-chlorobenzyl) diethyl malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of 63.8 g (0.4 mol) of sodium hydroxide in 73 mL of water.

  • Heat the mixture to 50-60°C and maintain for 3.5 hours.

  • Cool to 35°C and filter to remove any insoluble materials.

  • Acidify the filtrate by slowly adding 55 mL of 36% concentrated hydrochloric acid, keeping the temperature below 50°C.

  • Extract the mixture with 100 mL of ethyl acetate.

  • Separate the organic layer and distill off the ethyl acetate.

  • Heat the residue to 150°C and maintain for 1 hour to effect decarboxylation.

  • Cool to 80°C and add 50 mL of petroleum ether.

  • Filter the resulting solid at room temperature and dry to obtain this compound.

Route 2: Knoevenagel Condensation followed by Catalytic Reduction

This route involves the condensation of 3-chlorobenzaldehyde with malonic acid, followed by catalytic hydrogenation and decarboxylation.[1]

Step 1: Knoevenagel Condensation

  • In a reaction vessel, dissolve 3-chlorobenzaldehyde and malonic acid in a solvent such as pyridine, and add a catalytic amount of piperidine.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the intermediate, 3-(3-chlorophenyl)acrylic acid.

  • Filter, wash with water, and dry the solid.

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-(3-chlorophenyl)acrylic acid in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter off the catalyst and evaporate the solvent to yield this compound.

Note: This method is reported to have disadvantages such as the high cost and instability of malonic acid, and the potential for dechlorination byproducts during catalytic reduction, leading to lower product purity.[1]

Route 3: Hydrolysis of 3-(3-chlorophenyl)propanenitrile

This is a direct method involving the hydrolysis of the corresponding nitrile.[4]

  • Place 3-(3-chlorophenyl)propanenitrile in a round-bottom flask.

  • Add an excess of an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 25% NaOH).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC).

  • If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • If acidic hydrolysis is used, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 A 3-Chlorobenzyl chloride + Diethyl malonate B Alkylation (NaOEt, EtOH) A->B C Diethyl (3-chlorobenzyl)malonate B->C D Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Heat) C->D E This compound D->E

Caption: Workflow for Malonic Ester Synthesis.

Synthesis_Route_2 A 3-Chlorobenzaldehyde + Malonic acid B Knoevenagel Condensation (Pyridine, Piperidine) A->B C 3-(3-Chlorophenyl)acrylic acid B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E This compound D->E Synthesis_Route_3 A 3-(3-Chlorophenyl)propanenitrile B Hydrolysis (H₃O⁺ or OH⁻, Heat) A->B C This compound B->C

References

Inter-Laboratory Validation of Analytical Methods for Phenylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the determination of phenylpropanoic acid derivatives, with a focus on providing a framework for the validation of an analytical method for 3-(3-Chlorophenyl)propanoic acid. Due to a lack of publicly available inter-laboratory validation studies for this compound, this document leverages data and protocols from studies on structurally related compounds to present a comprehensive comparison of potential analytical techniques. The information herein is intended to guide researchers in developing and validating robust analytical methods.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile and thermally labile compounds like phenylpropanoic acid derivatives.[1] The following tables summarize performance data from single-laboratory validation studies on related compounds, offering insights into expected performance metrics.

Table 1: HPLC Method Performance for a Phenylpropanoic Acid Derivative

Validation ParameterPerformance MetricLaboratory/Study
Accuracy (Recovery) 99.27%Kapupara et al.[2]
Precision (RSDr, %) 0.691%Kapupara et al.[2]
Linearity R² > 0.99Sahoo et al.[2]
Limit of Detection (LOD) Not Reported-
Limit of Quantification (LOQ) Not Reported-
Retention Time 6.28 minutesSahoo et al.[2]

Table 2: UHPLC Method Performance for a Phenylpropanoic Acid Derivative

Validation ParameterPerformance MetricLaboratory/Study
Accuracy (Recovery) 75% - 110%-[2]
Precision (RSD, %) < 20%-[2]
Linearity Not Reported-
Limit of Detection (LOD) Not Reported-
Limit of Quantification (LOQ) Not Reported-
Retention Time 4.9 minutes-[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on validated methods for related phenylpropanoic acid derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for the purity assessment of non-volatile keto-acids.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution:

Time (min)% A% B
06040
201090
251090
266040
306040
  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 270 nm.[2]

  • Sample Preparation: Dissolve the compound in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 10 µg/mL).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds, derivatization is often necessary to increase volatility.[3]

  • Derivatization (if necessary): For compounds with low volatility, a derivatization step is required. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts carboxylic acids into their more volatile trimethylsilyl (TMS) derivatives.[3] The sample is typically evaporated to dryness, the derivatizing reagent is added, and the mixture is heated (e.g., 70°C for 40 minutes) to ensure complete reaction.[3]

  • Instrumentation: A standard GC-MS system.

  • Column: A suitable capillary column (e.g., DB-1MS) for the separation of organic acids.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[1]

    • Ramp: Increase to 280°C at 10°C/min.[1]

    • Hold: Hold at 280°C for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-550.[1]

Visualizations

Experimental Workflow for Method Validation

The following diagram outlines a typical workflow for the validation of an analytical method, a critical process to ensure reliable and reproducible results.[4]

G A Method Development B Method Optimization A->B C Pre-Validation B->C D Validation Protocol Definition C->D E Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) D->E F Inter-Laboratory Validation Study E->F G Assessment of Reproducibility F->G H Method Implementation & Routine Use G->H

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Inter-Laboratory Validation Process

An inter-laboratory comparison is essential for assessing the reproducibility of a method across different laboratories.[5][6]

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Sample Preparation & Distribution C Sample Analysis A->C B Protocol Dissemination B->C D Data Reporting C->D E Statistical Analysis of Results (e.g., z-scores, En numbers) D->E F Evaluation of Method Performance E->F G Final Report F->G

Caption: A diagram showing the workflow of a typical inter-laboratory validation study.

References

Safety Operating Guide

Proper Disposal of 3-(3-Chlorophenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 3-(3-Chlorophenyl)propanoic acid, ensuring operational safety and regulatory compliance. The following procedures are based on best practices for chlorinated organic compounds and data from closely related isomers.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the structurally similar isomer, 3-(4-Chlorophenyl)propionic acid, provides critical safety information. Users should treat the 3-chloro isomer with similar precautions.

Hazard Summary for 3-(4-Chlorophenyl)propionic acid

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Serious Eye DamageCategory 1Causes serious eye damage.

Precautionary Statements

CodeStatement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders, a dust mask (e.g., N95) may be necessary to avoid inhalation.

Step 2: Waste Collection

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.

  • Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be marked "Hazardous Waste" and include the full chemical name: "this compound".

  • Spill Management: In case of a spill, avoid generating dust.[1] Sweep up the solid material using spark-proof tools and place it into the designated hazardous waste container.[2] Ensure the area is well-ventilated.[2][3]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • The storage area should be a designated hazardous waste accumulation site.

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

  • Regulatory Compliance: Always consult your institution's EHS department to ensure full compliance with all applicable regulations.[1][2] The disposal method should be in accordance with appropriate laws and regulations.[2]

Mandatory Visualization

The following diagram illustrates the decision-making and workflow process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Handling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as Chlorinated Organic Waste ppe->segregate container Use Labeled, Sealed, Compatible Waste Container transfer Transfer Waste to Container container->transfer segregate->container spill Spill? transfer->spill cleanup Clean Spill Following SDS/EHS Guidelines spill->cleanup Yes store Store in Designated Cool, Dry, Well-Ventilated Area spill->store No cleanup->transfer contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_co Arrange for Licensed Hazardous Waste Disposal contact_ehs->disposal_co end End: Waste Properly Disposed disposal_co->end

References

Personal protective equipment for handling 3-(3-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(3-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Dust from the solid can be inhaled, leading to irritation or burns in the respiratory tract.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A full-face shield should be used in conjunction with goggles when there is a splash hazard.[4][5]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for integrity before each use and washed thoroughly after handling.[3]
Body Protection A laboratory coat is mandatory to protect clothing.[7] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[5][8]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[2][7] If significant dust is generated, a dust mask (e.g., N95) or a respirator may be necessary.[9]
Foot Protection Closed-toe shoes must be worn to protect the feet from potential spills.[10]
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to mitigate risks.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill cleanup materials, such as a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate), readily available.[4]

2. Handling and Use:

  • All manipulations of this compound should be performed within a certified chemical fume hood to control exposure to dust and vapors.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[11]

  • When preparing solutions, always add the acid slowly to the solvent, never the other way around, to prevent splashing and excessive heat generation.[2][4]

  • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[3][11]

3. Storage:

  • Store this compound in a designated corrosives cabinet, segregated from bases, oxidizing agents, and flammable materials.[2][10]

  • Ensure containers are clearly labeled with the full chemical name and hazard information.[8]

  • Do not store corrosive chemicals above eye level.[4]

III. Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures and must not be discarded down the drain or in regular waste.[7]

1. Waste Segregation:

  • Identify the waste as "Halogenated Organic Waste."[7]

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[7]

  • Do not mix with other waste streams to prevent potentially violent reactions.[7]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[7] Do not use abbreviations or chemical formulas.[7]

3. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

IV. Emergency Procedures

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • Remove any contaminated clothing while under the emergency shower.[4]

  • Seek immediate medical attention.[1]

2. Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]

  • Remove contact lenses if present and easy to do so.[3]

  • Seek immediate medical attention.[1]

3. Inhalation:

  • Move the individual to fresh air immediately.[1][3]

  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]

  • Seek immediate medical attention.[1]

4. Ingestion:

  • Do NOT induce vomiting.[1]

  • Rinse the mouth with water.[1]

  • Seek immediate medical attention.[1]

5. Spills:

  • For small spills within a fume hood, neutralize with an appropriate agent (e.g., sodium bicarbonate) and clean the area thoroughly.

  • For larger spills, evacuate the area, and if it is safe to do so, contain the spill to prevent it from spreading.

  • Contact your institution's environmental health and safety department for assistance with cleanup.

Visual Workflow and Logic Diagrams

To further clarify the handling procedures and the rationale behind the PPE selection, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Add Acid to Solvent Slowly handle2->handle3 handle4 Keep Containers Closed handle3->handle4 store1 Designated Corrosives Cabinet handle4->store1 disp1 Segregate as Halogenated Organic Waste handle4->disp1 store2 Segregate from Incompatibles store1->store2 store3 Label Clearly store2->store3 disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

PPE_Logic cluster_hazards Potential Hazards cluster_ppe Required PPE hazard1 Corrosive Solid ppe2 Chemical-Resistant Gloves hazard1->ppe2 ppe3 Lab Coat / Apron hazard1->ppe3 hazard2 Skin & Eye Damage ppe1 Safety Goggles & Face Shield hazard2->ppe1 hazard3 Inhalation of Dust ppe4 Fume Hood / Respirator hazard3->ppe4

Caption: Relationship between hazards and required personal protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propanoic acid
Reactant of Route 2
3-(3-Chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.